SKF 81297
描述
属性
IUPAC Name |
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJEDJMOVUXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043815 | |
| Record name | SKF 81297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71636-61-8 | |
| Record name | SK&F 81297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 81297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+-)-6-Chloro-PB hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-81297 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBP09E08K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted CNS Mechanism of Action of SKF 81297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297 is a potent and selective benzazepine derivative widely utilized in neuroscience research as a canonical dopamine D1 receptor full agonist. Its administration elicits a range of physiological and behavioral effects within the central nervous system (CNS), making it a valuable tool for interrogating the role of D1 receptor signaling in motor control, reward, and cognition. While its primary mechanism of action is the stimulation of D1 receptors, emerging evidence reveals a more complex pharmacological profile, including interactions with other receptor systems. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects in the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Primary Mechanism of Action: Dopamine D1 Receptor Agonism
This compound is a high-efficacy agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2] Its principal mechanism of action involves binding to and activating these G-protein coupled receptors, which are predominantly coupled to the Gαs/olf family of G-proteins.
Canonical Gαs/olf-cAMP Signaling Pathway
Upon binding of this compound, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including transcription factors and ion channels, thereby modulating neuronal excitability and gene expression.
Non-Canonical and Off-Target Mechanisms
Recent studies have unveiled that the pharmacological actions of this compound extend beyond the canonical D1 receptor-cAMP pathway.
D1-D2 Receptor Heteromer Activation
This compound has been shown to activate a signaling complex formed by the heterooligomerization of D1 and D2 dopamine receptors.[3][4] In this context, this compound acts on both the D1 receptor and a unique conformation of the D2 receptor within the complex.[3] This dual engagement leads to the activation of the Gq/11 G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca2+) stores. This pathway provides a mechanism for dopaminergic modulation of neuronal function that is distinct from the classical adenylyl cyclase-mediated signaling.[3] Notably, the D1 agonist SKF83822 does not activate this heteromeric complex.[3]
D1 Receptor-Independent Modulation of NMDA Receptors
Compelling evidence demonstrates that this compound can directly modulate N-methyl-D-aspartate (NMDA) receptor currents independently of D1 receptor activation.[5][6] This off-target effect is subtype-dependent:
-
Potentiation: this compound potentiates NMDA receptor currents containing GluN2A and GluN2B subunits.[5]
-
Inhibition: Conversely, it inhibits currents from NMDA receptors containing GluN2C and GluN2D subunits.[5]
This bidirectional modulation of NMDA receptors has significant implications for interpreting studies using this compound, as it suggests a direct influence on glutamatergic neurotransmission that is not contingent on dopamine receptor signaling.[5]
Electrophysiological and Behavioral Consequences
The molecular actions of this compound translate into observable effects on neuronal activity and behavior.
Modulation of Neuronal Activity
-
Sodium Currents: In hippocampal neurons, this compound has been shown to reduce peak sodium currents in a concentration-dependent manner, an effect mediated by D1-like receptors.[7]
-
NMDA Currents: In acutely dissociated neurons, this compound produces a dose-dependent enhancement of NMDA currents, which is sensitive to D1 receptor antagonists.[6]
-
Basal Ganglia Output: The effect of this compound on the firing rate of substantia nigra pars reticulata (SNpr) neurons, a major output nucleus of the basal ganglia, is state-dependent. In normal rats, it causes a modest increase in firing rates, while in 6-hydroxydopamine (6-OHDA)-lesioned rats (a model of Parkinson's disease), it significantly inhibits SNpr activity.[8]
Behavioral Manifestations
-
Motor Stimulation: In primate models of Parkinson's disease (MPTP-lesioned monkeys), this compound stimulates motor behavior.[1][9] This effect is blocked by the D1 antagonist SCH 23390 but not by a D2 antagonist.[9] Furthermore, co-administration with a D2 agonist results in a synergistic prolongation of motor stimulation.[10] In spinalized mice, this compound can induce locomotor-like movements.[11]
-
Locomotor Activity: In normal rodents, this compound generally increases locomotor activity.[12] However, in transgenic mice overexpressing D1 receptors, it paradoxically suppresses locomotion.[12]
-
Reward and Reinforcement: this compound can influence cocaine-seeking behavior, with effects being dependent on the specific subregion of the basolateral amygdala targeted.[13] It also partially substitutes for the discriminative stimulus effects of cocaine.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Preparation | Value | Reference |
| IC₅₀ (Na⁺ Current Reduction) | Hippocampal Neurons | 825.4 ± 128.8 nM | [7] |
Table 2: In Vivo Behavioral Doses
| Species | Model | Dose Range | Effect | Reference |
| Rhesus Monkey | MPTP-Lesioned | 0.05-0.3 mg/kg (i.m.) | Stimulation of motor behavior | [1][9] |
| Rhesus Monkey | MPTP-Lesioned | 0.03 mg/kg (with D2 agonist) | Synergistic motor stimulation | [10] |
| Rat | Cocaine Discrimination | 0.1-0.56 mg/kg (i.p.) | Partial substitution for cocaine | [14] |
| Rat | Cocaine Seeking (Amygdala) | 0.4-0.8 µ g/side | Increased cocaine seeking | [13] |
| Mouse | Locomotor Activity | 1-10 mg/kg | Dose-related decrease in cocaine-induced activity | [14] |
| Mouse | Spinalized | 0.5-2.5 mg/kg | Induction of hindlimb movements | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are overviews of key experimental approaches used to characterize the mechanism of action of this compound.
In Vivo Microdialysis and Behavioral Analysis in MPTP-Lesioned Primates
-
Objective: To assess the pro-motor effects of this compound in a non-human primate model of Parkinson's disease.
-
Methodology:
-
Model Generation: Rhesus monkeys are systemically or unilaterally treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration, mimicking Parkinsonian symptoms.
-
Drug Administration: this compound is administered intramuscularly (i.m.) at various doses. In some studies, it is co-administered with D1 (e.g., SCH 23390) or D2 (e.g., remoxipride, LY 171555) receptor antagonists or agonists.[9][10]
-
Behavioral Assessment: Motor activity is quantified by observing and scoring behaviors such as rotational behavior (in unilaterally lesioned animals) and use of the affected limb.[9]
-
Data Analysis: Changes in motor scores from baseline are statistically analyzed to determine the effect of the drug treatment.
-
Electrophysiological Recordings in Brain Slices and Dissociated Neurons
-
Objective: To determine the effects of this compound on neuronal ion channel function and firing properties.
-
Methodology:
-
Preparation: Brain slices (e.g., from the prefrontal cortex or hippocampus) or dissociated neurons are prepared from rodents.[5][6]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., NMDA- or sodium-mediated currents) or membrane potential.
-
Drug Application: A baseline recording is established, after which this compound is applied to the bath solution at varying concentrations. Antagonists may be co-applied to confirm receptor specificity.
-
Data Acquisition and Analysis: Changes in current amplitude, kinetics, or neuronal firing rate are recorded and analyzed to determine the dose-dependent effects of the compound.[6][7]
-
Recombinant Protein Expression and Intracellular Signaling Assays
-
Objective: To investigate the signaling pathways activated by this compound at specific receptor complexes in a controlled cellular environment.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with plasmids encoding for dopamine receptors (e.g., D1 and D2 receptors).[3][5]
-
Agonist Stimulation: Cells are treated with this compound, often in combination with other specific agonists or antagonists.
-
Signaling Readout: Downstream signaling events are measured using various assays. For example, intracellular calcium levels are measured using fluorescent indicators (e.g., Fura-2), and cAMP production is quantified using immunoassays.
-
Data Analysis: The magnitude of the signaling response (e.g., change in fluorescence or cAMP concentration) is compared across different treatment conditions to elucidate the specific pathway being activated.[3]
-
Conclusion
This compound is a cornerstone pharmacological tool for probing the function of the D1 dopamine receptor in the CNS. Its primary mechanism of action is the canonical activation of the Gαs-cAMP pathway. However, a comprehensive understanding of its effects requires acknowledgment of its more nuanced actions, including the activation of Gq/11 signaling through D1-D2 receptor heteromers and its direct, D1 receptor-independent modulation of NMDA receptor subtypes. These multifaceted mechanisms contribute to its complex profile of electrophysiological and behavioral effects. Researchers and drug development professionals should consider this broader pharmacological profile when designing experiments and interpreting data generated using this potent D1 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological effects of SKF 38393 in rats with reserpine treatment and 6-hydroxydopamine-induced nigrostriatal lesions reveal two types of plasticity in D1 dopamine receptor modulation of basal ganglia output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissociable effects of cocaine-seeking behavior following D1 receptor activation and blockade within the caudal and rostral basolateral amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF 81297: A Selective Dopamine D1 Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system. This technical guide provides an in-depth overview of this compound, encompassing its pharmacological properties, key experimental methodologies for its characterization, and its effects on intracellular signaling and behavior. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework.
Introduction
Dopamine receptors are integral to neurotransmission, modulating processes such as motor control, cognition, motivation, and reward. These receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to the Gs/olf family of G proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, a benzazepine derivative, has emerged as a valuable pharmacological tool for elucidating the physiological roles of the D1 receptor. Its high selectivity for the D1 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an ideal candidate for targeted studies. This guide aims to provide a comprehensive technical resource on this compound for the scientific community.
Pharmacological Profile of this compound
The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the dopamine D1 receptor.
Binding Affinity
The binding affinity of this compound for various dopamine receptor subtypes and other receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 1.9 | [1] |
| Dopamine D2 | 1,272 | [1] |
| Dopamine D3 | >10,000 | [1] |
| Dopamine D5 | 15 | [2] |
| Serotonin 5-HT2A | 955 | [1] |
| Adrenergic α2 | 509 | [1] |
Table 1: Binding Affinity (Ki) of this compound for Various Receptors.
Functional Activity
This compound acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. Its functional potency is typically quantified by the half-maximal effective concentration (EC50) in functional assays, such as the adenylyl cyclase activation assay.
| Assay | Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation | HEK293 | 4.7 | [2] |
Table 2: Functional Potency (EC50) of this compound in a cAMP Accumulation Assay.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D1 receptor.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
[3H]-SCH 23390 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the D1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-SCH 23390 (typically at its Kd concentration).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH 23390).
-
Add the prepared cell membranes (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-depth Technical Guide on the Biological Activity of SKF 81297 Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: SKF 81297 hydrobromide is a potent and selective benzazepine-based agonist for the dopamine D1-like receptor family (D1 and D5 receptors). It is a widely utilized research tool for elucidating the physiological roles of D1-like receptor signaling in the central nervous system and periphery. This document provides a comprehensive overview of its physicochemical properties, pharmacological profile, and key signaling pathways. It details its functional selectivity, demonstrating a bias towards G protein-mediated signaling over β-arrestin recruitment.[1][2][3] Furthermore, this guide outlines its significant in vivo effects on motor control and cognition and provides detailed protocols for fundamental assays used to characterize its activity.[4][5]
Physicochemical Properties
This compound hydrobromide is a synthetic compound belonging to the benzazepine chemical class. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide | |
| Molecular Formula | C₁₆H₁₆ClNO₂·HBr | |
| Molecular Weight | 370.67 g/mol | |
| CAS Number | 67287-39-2 | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in water (with gentle warming) and 100 mM in DMSO | [6] |
| Storage | Desiccate at +4°C |
Pharmacology
The pharmacological activity of this compound is primarily defined by its interaction with dopamine D1-like receptors. It is centrally active following systemic administration.[6][7]
This compound exhibits high affinity for the human dopamine D1 receptor. Its binding characteristics have been determined through competitive radioligand binding assays.
| Receptor Target | Ligand Displaced | Preparation | Parameter | Value | Reference |
| Human D1 Receptor | [³H]-SCH23390 | HEK293 cell membranes | pKi | 7.82 | [8] |
| Ki | ~15 nM | [8] | |||
| D2 Receptor (in D1-D2 Heteromer) | [³H]-raclopride | D1-D2 HEK cells | - | Can act as a partial agonist | [9][10] |
This compound is a full agonist at the D1 receptor for G protein-mediated signaling but displays significant functional selectivity, or "biased agonism". It strongly activates G protein-dependent pathways while being a very weak partial agonist or even an antagonist for β-arrestin recruitment and subsequent receptor internalization.[2][3]
| Assay / Pathway | Cell Type | Parameter | Value | Reference |
| G Protein Signaling | ||||
| Adenylyl Cyclase Activation | Various | Efficacy | Full Agonist | [1][11] |
| Gs/Golf Coupling | HEK293T | Efficacy | Full Agonist | [1] |
| Gq/11 Signaling (D1-D2 Heteromer) | D1-D2 HEK cells | Efficacy | Activates pathway | [9][10] |
| β-Arrestin Recruitment | ||||
| PRESTO-Tango Assay | HEK293 | EC₅₀ | 4.7 nM | [12] |
| β-Galactosidase Reporter | CHOK1 | pEC₅₀ | 5.02 | [8] |
| EC₅₀ | 9500 nM | [8] | ||
| PathHunter Assay | DiscoveRx PathHunter Cells | Efficacy | Weak/No Recruitment | [2][3] |
| Ion Channel Modulation | ||||
| Sodium Current Reduction | Hippocampal Neurons | IC₅₀ | ~825 nM | [13] |
| NMDA Receptor Modulation | mPFC slices, HEK293 | Effect | Potentiates NR2A/NR2B currents (D1R-independent) | [14][15] |
Signaling Pathways
This compound modulates multiple intracellular signaling cascades upon binding to the D1 receptor.
The primary mechanism of action for this compound is the activation of the canonical D1 receptor signaling pathway. The D1 receptor is coupled to the stimulatory G proteins Gαs and Gαolf.[1][16] Agonist binding triggers a conformational change, leading to the dissociation of the G protein heterotrimer and activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors.[17][18]
In brain regions where D1 and D2 receptors are co-expressed, such as the striatum, they can form heterooligomers.[9][10] Within this complex, this compound, in conjunction with D2 receptor activation, can trigger coupling to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium (Ca²⁺) stores.[9]
A key feature of this compound is its bias towards G protein signaling. While it potently activates Gs and Gq (in heteromers), it fails to robustly recruit β-arrestin-2.[1][2][3] This prevents receptor desensitization and internalization, processes that typically terminate G protein signaling. This profile makes this compound a valuable tool for isolating the effects of sustained G protein activation from those mediated by β-arrestin scaffolding and signaling.
In Vivo & Behavioral Effects
-
Motor Function: In primate models of Parkinson's disease (MPTP-lesioned monkeys), this compound stimulates motor behavior and alleviates parkinsonian symptoms.[4][19] Co-administration with a D2 agonist, LY 171555, produces a synergistic effect, suggesting that simultaneous stimulation of both receptor subtypes may yield better therapeutic outcomes.[20]
-
Cognition: this compound has dose-dependent effects on cognitive function. In aged monkeys with working memory deficits, low doses improve performance on delayed-response tasks, whereas higher doses can impair performance, highlighting a narrow therapeutic window for cognitive enhancement.[5]
-
Inflammation: In a murine model of sepsis, this compound administration improved survival, ameliorated acute lung injury, and suppressed pro-inflammatory cytokine expression, suggesting a centrally mediated anti-inflammatory effect.[21]
Experimental Protocols
The following are generalized protocols for key assays used to characterize this compound. Specific parameters may require optimization depending on the exact cell line and equipment used.
This assay measures the affinity (Ki) of this compound by quantifying its ability to displace a known radiolabeled antagonist from the D1 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing D1 receptors in an ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in an appropriate assay buffer.[22]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]-SCH23390 at its Kd concentration), and a range of concentrations of this compound.[23] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[23]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Plate cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells) in a multi-well plate and grow to near confluency.[2]
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[2]
-
Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.
-
cAMP Detection: Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, FRET, or ELISA-based kits.[24] The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the measured signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a reference agonist like dopamine.
This assay quantifies the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and biased signaling.
Methodology:
-
Assay Principle: Utilize a system like the DiscoverX PathHunter assay, which is based on enzyme fragment complementation. Cells are engineered to express the D1 receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.[2]
-
Cell Plating: Plate the engineered cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme. Following a further incubation period, the interaction between the receptor and β-arrestin brings the enzyme fragments together, generating a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of this compound. Fit the data to a dose-response curve to determine EC₅₀ and Emax values. The very high EC₅₀ and low Emax for this compound in this assay confirm its bias away from the β-arrestin pathway.[3]
References
- 1. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrobromide | CAS:67287-39-2 | D1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. bio-techne.com [bio-techne.com]
- 8. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pnas.org [pnas.org]
- 10. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential activation of adenylate cyclase and receptor internalization by novel dopamine D1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A dopamine D1-like receptor-specific agonist improves the survival of septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Dopamine D1 Receptor Agonist SKF 81297: A Technical Guide to its Effects on Motor Behavior in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of SKF 81297, a selective dopamine D1 receptor agonist, on motor behavior in various animal models. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.
Introduction to this compound and the Dopamine D1 Receptor
This compound is a potent and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] These G-protein coupled receptors are predominantly expressed in the striatum and cerebral cortex and play a crucial role in regulating motor control, motivation, and cognitive functions.[3] Activation of D1 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP), initiating a signaling cascade that modulates neuronal excitability and gene expression. Understanding the in vivo effects of D1 receptor agonists like this compound is paramount for developing therapeutics for disorders involving dopamine dysregulation, such as Parkinson's disease and schizophrenia.
Effects of this compound on Motor Behavior: Quantitative Data
The administration of this compound elicits a range of motor behaviors in animal models, primarily locomotor activity, stereotypy, and rotational behavior in models of Parkinson's disease. The expression of these behaviors is highly dependent on the animal model, the dose administered, and the integrity of the dopamine system.
Locomotor Activity
This compound generally increases locomotor activity in rodents. However, this effect can be complex and dose-dependent, sometimes exhibiting a biphasic or even paradoxical response.
| Animal Model | Dosing Route | Dose Range | Effect on Locomotor Activity | Reference |
| Wild-Type Mice | i.p. | 1 - 10 mg/kg | Dose-dependent increase.[4] | [4] |
| Dopamine-Deficient (DD) Mice | i.p. | Not specified | Hyperactivity in response to D1 agonists without priming.[5] | [5] |
| D1 Receptor Overexpressing Transgenic Mice | Systemic | Not specified | Marked suppression of locomotion.[4] | [4] |
| Swiss-Webster Mice (with Cocaine) | i.p. | 1 - 10 mg/kg | Dose-related decrease in cocaine-induced locomotor activity.[6] | [6] |
Stereotyped Behavior
At higher doses, D1 receptor activation by this compound can induce stereotyped behaviors, which are repetitive, invariant sequences of movements.
| Animal Model | Dosing Route | Dose | Stereotyped Behavior Observed | Reference |
| Dopamine-Deficient (DD) Mice | i.p. | 10 mg/kg | Induction of "taffy pulling" stereotypy.[5] | [5] |
Rotational Behavior in Unilateral 6-OHDA Lesioned Models
In animal models of Parkinson's disease, such as rodents with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, D1 agonists induce contralateral rotations (away from the lesioned side) due to denervation supersensitivity of D1 receptors in the lesioned hemisphere.
| Animal Model | Dosing Route | Dose Range | Effect on Rotational Behavior | Reference |
| Unilaterally MPTP-lesioned Rhesus Monkeys | i.m. | 0.05 - 0.3 mg/kg | Induced rotational behavior away from the lesion.[7] | [7] |
Synergistic Effects with D2 Agonists
The motor effects of this compound can be potentiated when co-administered with a dopamine D2 receptor agonist.
| Animal Model | Dosing Route | This compound Dose | D2 Agonist and Dose | Synergistic Effect | Reference |
| Unilaterally MPTP-lesioned Rhesus Monkeys | Not specified | 0.3 mg/kg | LY 171555 (0.01 mg/kg) | Prolongation of motor stimulation.[3][8] | [3][8] |
| Unilaterally MPTP-lesioned Rhesus Monkeys | Not specified | 0.03 mg/kg (behaviorally inactive alone) | LY 171555 (0.003 mg/kg) (behaviorally inactive alone) | Significant stimulation of motor behavior.[3][8] | [3][8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of motor behavior in response to this compound.
Open Field Test for Locomotor Activity
The open field test is a common method to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often placed in a sound-attenuating chamber with controlled lighting. A video camera is mounted above the arena to record the animal's movement.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle control at the desired dose and route.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration, typically 30-60 minutes.
-
After the test, return the animal to its home cage and thoroughly clean the arena with a disinfectant to remove any olfactory cues.
-
-
Data Analysis: Automated video tracking software is used to analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Rotational Behavior Test in 6-OHDA Lesioned Animals
This test quantifies the motor asymmetry resulting from a unilateral dopamine lesion.
-
Apparatus: A circular arena (rotometer bowl) that allows for the automated recording of full 360° turns in both clockwise and counter-clockwise directions.[2]
-
Procedure:
-
Surgically induce a unilateral lesion of the nigrostriatal pathway using 6-hydroxydopamine (6-OHDA). Allow for a recovery and lesion stabilization period (typically 2-3 weeks).
-
Acclimatize the animal to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the rotometer bowl.
-
Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes).
-
-
Data Analysis: The primary outcome measure is the net contralateral rotations per minute. A significant increase in contralateral rotations following drug administration indicates a dopaminergic effect on the supersensitive receptors in the lesioned hemisphere.
Signaling Pathways and Visualizations
The motor effects of this compound are initiated by its binding to the D1 dopamine receptor, which triggers a cascade of intracellular signaling events.
Canonical D1 Receptor Signaling Pathway
The primary and best-characterized signaling pathway for the D1 receptor involves the activation of the Gαs/olf subunit of the G-protein, leading to the stimulation of adenylyl cyclase (AC). AC then converts ATP to cAMP, which in turn activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which ultimately modulates neuronal excitability and gene expression.
Canonical D1 receptor signaling pathway initiated by this compound.
Experimental Workflow for Assessing Motor Effects
A typical experimental workflow for investigating the effects of this compound on motor behavior in a Parkinson's disease model is outlined below.
Experimental workflow for studying this compound effects on motor behavior.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the dopamine D1 receptor in motor control. Its effects are robust and reproducible across various animal models, although careful consideration of the specific model and dosing paradigm is essential for accurate interpretation of results. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding D1 receptor function and its therapeutic potential. The continued investigation into the nuanced effects of D1 agonists like this compound will undoubtedly contribute to the development of novel treatments for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. scantox.com [scantox.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. D(1) dopamine receptor activation reduces GABA(A) receptor currents in neostriatal neurons through a PKA/DARPP-32/PP1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SKF 81297 in Elucidating Parkinson's Disease Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297, a potent and selective full agonist of the dopamine D1-like receptors (D1 and D5), has emerged as a critical pharmacological tool in the study of Parkinson's disease (PD). Its ability to specifically stimulate the Gαs/olf-coupled D1 receptor signaling pathway has provided invaluable insights into the motor and non-motor deficits characteristic of PD, as well as the mechanisms underlying the side effects of long-term levodopa (L-DOPA) therapy. This technical guide synthesizes key findings from preclinical studies, detailing the mechanism of action of this compound, its effects in animal models of PD, and the downstream signaling cascades it modulates. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction: The Dopamine D1 Receptor in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction of dopamine in the striatum. This dopamine deficiency disrupts the balance between the direct and indirect pathways of the basal ganglia, resulting in the cardinal motor symptoms of PD: bradykinesia, rigidity, tremor, and postural instability. While L-DOPA remains the gold standard for treatment, its long-term use is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[1][2]
The dopamine D1 receptor, predominantly expressed in the direct pathway medium spiny neurons of the striatum, plays a crucial role in initiating movement. Therefore, D1 receptor agonists have been a major focus of research for both their potential therapeutic benefits and their utility in modeling dopaminergic signaling in the parkinsonian brain.[3][4] this compound, as a selective D1 agonist, allows for the specific interrogation of this pathway.[5][6]
Mechanism of Action of this compound
This compound is a benzazepine derivative that binds with high affinity and selectivity to D1-like dopamine receptors.[6] Its primary mechanism of action involves the activation of the Gαs/olf protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[7][8] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][8][9] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an enhanced phosphorylation state of various substrates and ultimately modulating neuronal excitability and gene expression.
Beyond the canonical cAMP/PKA pathway, D1 receptor stimulation by this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade.[10][11][12] This activation is often dependent on the interplay with other neurotransmitter systems, particularly the glutamatergic system.[10]
Signaling Pathway Diagram
Caption: Canonical and non-canonical signaling pathways activated by this compound.
Application in Animal Models of Parkinson's Disease
This compound has been extensively used in various neurotoxin-induced animal models of PD, which aim to replicate the dopaminergic depletion seen in the human condition.[13][14][15][16][17]
Primate Models (MPTP-Lesioned)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates closely mimics the motor symptoms of human PD. Studies in unilaterally MPTP-lesioned rhesus monkeys have demonstrated that this compound can stimulate motor behavior.[5][18]
-
Effect on Motor Behavior: Administration of this compound induces rotational behavior away from the lesioned side and stimulates the use of the contralateral (parkinsonian) limb.[5]
-
Synergy with D2 Agonists: Co-administration of sub-threshold doses of this compound and a D2 receptor agonist, such as LY 171555, results in a significant stimulation of motor behavior, suggesting a synergistic interaction between D1 and D2 receptor stimulation for therapeutic benefit.[3][19]
Rodent Models (6-OHDA-Lesioned)
The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used paradigm to study PD and screen potential therapeutics.
-
Rotational Behavior: Similar to primate models, this compound induces robust contralateral rotations in 6-OHDA lesioned rats, a standard measure of dopaminergic receptor stimulation in this model.
-
Gene Expression: In the dopamine-depleted striatum, low doses of this compound lead to a supersensitive induction of immediate early genes like c-fos, a marker of neuronal activation.[12][20] This supersensitivity is attributed to a switch in the regulation of the ERK1/2 pathway in direct pathway neurons.[12][20]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from key studies investigating the effects of this compound in animal models of Parkinson's disease.
Table 1: Effects of this compound on Motor Behavior in Unilaterally MPTP-Lesioned Rhesus Monkeys
| Treatment | Dose (mg/kg, i.m.) | Outcome | Reference |
| This compound | 0.05 - 0.3 | Induced rotational behavior away from the lesion and stimulated use of the dominant contralateral hand. | [5] |
| This compound | 0.03 | No significant behavioral activity when administered alone. | [3] |
| LY 171555 (D2 Agonist) | 0.003 | No significant behavioral activity when administered alone. | [3] |
| This compound + LY 171555 | 0.03 + 0.003 | Significant stimulation of motor behavior. | [3] |
| This compound + SCH 23390 (D1 Antagonist) | 0.05-0.3 + 0.05 | Complete blockade of this compound-induced motor effects. | [5] |
| This compound + Remoxipride (D2 Antagonist) | 0.05-0.3 + 1.0 | No blockade of this compound-induced motor effects. | [5] |
Table 2: Effects of this compound on Gene Expression in Unilaterally 6-OHDA-Lesioned Rats
| Treatment | Dose (mg/kg) | Brain Region | Outcome | Reference |
| This compound (low dose) | 0.5 | Dopamine-depleted striatum | Induction of c-fos mRNA. | [12] |
| This compound (high dose) | 2.0 | Dopamine-intact striatum | Induction of c-fos mRNA, comparable to the depleted side. | [12] |
Experimental Protocols
General Workflow for Animal Studies
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a rodent model of Parkinson's disease.
Caption: A generalized experimental workflow for preclinical PD studies.
Methodology for Rotational Behavior Assessment in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are unilaterally lesioned with 6-hydroxydopamine (6-OHDA) injected into the medial forebrain bundle or the substantia nigra.
-
Lesion Confirmation: Two to three weeks post-surgery, rats are challenged with a dopamine agonist like apomorphine (e.g., 0.1 mg/kg, s.c.) to confirm successful lesioning, evidenced by robust contralateral rotations.
-
Drug Administration: On the test day, animals are habituated to the testing environment (e.g., circular chambers). This compound or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses can range from 0.1 to 2.0 mg/kg.
-
Data Collection: Immediately after injection, full 360° rotations are counted for a period of 60 to 120 minutes. Automated rotometers are commonly used for this purpose. The net number of contralateral rotations (away from the lesioned side) is the primary outcome measure.
Role in Understanding L-DOPA-Induced Dyskinesia (LID)
Chronic L-DOPA treatment leads to a sensitization of the D1 receptor signaling pathway, which is considered a key mechanism in the development of LID.[2] The intermittent and pulsatile stimulation of these supersensitive D1 receptors by L-DOPA-derived dopamine is thought to cause aberrant downstream signaling, including the over-activation of the PKA and ERK pathways.[2] this compound is used to model this D1 receptor overstimulation and to test potential anti-dyskinetic therapies that target these downstream pathways. Studies in dopamine-depleted mice have shown that D1 receptor agonists like this compound can induce dyskinetic behaviors.[21]
Off-Target Effects and Considerations
While this compound is highly selective for D1-like receptors, researchers should be aware of potential off-target effects. Some studies have suggested that at higher concentrations, this compound can modulate NMDA receptor currents independently of D1 receptor activation.[22][23] This highlights the importance of using the lowest effective doses and including appropriate controls, such as D1 receptor antagonists (e.g., SCH 23390), to confirm that the observed effects are indeed mediated by D1 receptors.[5][24]
Conclusion
This compound is an indispensable tool for Parkinson's disease research. Its selectivity for the D1 receptor allows for the precise investigation of the direct pathway's role in motor control, the pathophysiology of parkinsonism, and the molecular mechanisms underlying L-DOPA-induced dyskinesia. The data generated from studies using this compound have significantly advanced our understanding of dopamine signaling in the basal ganglia and continue to guide the development of novel therapeutic strategies for Parkinson's disease. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to leverage this potent pharmacological agent in their own investigations.
References
- 1. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Cyclic AMP-dependent protein kinase and D1 dopamine receptors regulate diacylglycerol lipase-α and synaptic 2-arachidonoyl glycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the ERK pathway in the dentate gyrus by in vivo dopamine D1 receptor stimulation requires glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 14. inotiv.com [inotiv.com]
- 15. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 16. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 17. biomed.cas.cz [biomed.cas.cz]
- 18. medchemexpress.com [medchemexpress.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase | Journal of Neuroscience [jneurosci.org]
- 21. Dopamine-Depleted Dopamine Transporter Knockout (DDD) Mice: Dyskinesia with L-DOPA and Dopamine D1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
SKF 81297: A Technical Guide to its Impact on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297, a selective dopamine D1-like receptor agonist, has been a subject of extensive research for its potential to modulate cognitive processes, particularly in the context of age-related cognitive decline and neurological disorders. This technical guide provides a comprehensive overview of the pharmacological actions of this compound on cognitive function, with a focus on its underlying molecular mechanisms. We present a synthesis of key quantitative data from preclinical studies, detail representative experimental protocols, and illustrate the intricate signaling pathways influenced by this compound. The evidence suggests a complex, dose-dependent role for this compound in modulating working memory and synaptic plasticity, primarily through its interaction with the dopamine D1 receptor and its subsequent influence on intracellular signaling cascades. Furthermore, emerging research highlights a novel, D1 receptor-independent modulation of NMDA receptors, adding another layer of complexity to its pharmacological profile. This document aims to serve as a critical resource for researchers engaged in the study of dopaminergic modulation of cognition and the development of novel therapeutic strategies.
Introduction
Dopaminergic neurotransmission, particularly through the D1 receptor, plays a pivotal role in regulating cognitive functions subserved by the prefrontal cortex, including working memory, attention, and executive function. Age-related cognitive decline is often associated with a reduction in dopamine levels and D1 receptor function. This compound, as a potent and selective D1-like receptor agonist, has been instrumental in elucidating the role of this receptor system in cognitive processes. This guide summarizes the current understanding of this compound's effects on cognition, drawing from key preclinical studies.
Quantitative Data on Cognitive Effects
The cognitive-enhancing effects of this compound are notably dose-dependent, exhibiting an "inverted-U" shaped dose-response curve. Low doses have been shown to improve cognitive performance, particularly in subjects with compromised dopamine systems, while higher doses can be ineffective or even detrimental.
| Study Species | Cognitive Task | This compound Dose | Effect on Performance | Reference |
| Aged Rhesus Monkeys | Delayed Response Task (Spatial Working Memory) | Low Doses | Significant Improvement | [1] |
| Aged Rhesus Monkeys | Delayed Response Task (Spatial Working Memory) | High Doses | Impairment or No Effect | [1] |
Modulation of NMDA Receptor Function
Recent evidence has revealed that this compound can directly modulate N-methyl-D-aspartate (NMDA) receptors, a key component of synaptic plasticity and learning, independent of its action on D1 receptors. This off-target effect is crucial for the interpretation of studies utilizing this compound.
| Experimental System | NMDA Receptor Subtype | This compound Effect | Quantitative Measure | Reference |
| Acutely Dissociated PFC Pyramidal Neurons | - | Potentiation of NMDA-evoked currents | 19.8 ± 5.4% enhancement of steady-state currents | |
| Recombinant HEK293 Cells | GluN2A and GluN2B | Potentiation of NMDA currents | Dose-dependent potentiation | [2] |
| Recombinant HEK293 Cells | GluN2C and GluN2D | Inhibition of NMDA currents | - | [2] |
Signaling Pathways
The cognitive effects of this compound are mediated by complex intracellular signaling cascades. The canonical pathway involves the activation of the D1 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). Additionally, the extracellular signal-regulated kinase (ERK) pathway has been implicated in the downstream effects of D1 receptor activation.
Figure 1: Signaling pathways of this compound.
Experimental Protocols
Assessment of Spatial Working Memory in Aged Rhesus Monkeys
This protocol is representative of the methodology used to evaluate the effects of this compound on cognitive function in non-human primates.[1]
5.1.1. Subjects: Aged rhesus monkeys (Macaca mulatta) with established baseline performance on the cognitive task.
5.1.2. Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computerized testing station. The task is a delayed response (DR) task, a measure of spatial working memory.
5.1.3. Procedure:
-
Pre-training: Monkeys are trained to a stable baseline of performance on the DR task.
-
Drug Administration: this compound is administered systemically (e.g., intramuscularly) at various doses. A vehicle control is also used. The order of doses is typically counterbalanced across subjects.
-
Testing: Following a predetermined post-injection interval, the monkey performs the DR task. A trial consists of the monkey observing the baiting of one of two food wells, a delay period where a screen obstructs the view of the wells, and a response phase where the monkey is allowed to choose a well to retrieve the reward.
-
Data Analysis: The primary measure is the percentage of correct responses. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to vehicle.
Figure 2: Experimental workflow for cognitive testing.
Electrophysiological Recording of NMDA Receptor Currents
This protocol outlines a general approach for measuring the modulation of NMDA receptor currents by this compound in vitro.
5.2.1. Preparation: Acutely dissociated pyramidal neurons from the prefrontal cortex of rodents are prepared.
5.2.2. Recording: Whole-cell patch-clamp electrophysiology is used to record ion channel activity.
5.2.3. Procedure:
-
A neuron is patched, and the membrane potential is held at a negative value (e.g., -60 mV).
-
NMDA is applied to the neuron to evoke an inward current mediated by NMDA receptors.
-
This compound is co-applied with NMDA, and the change in the NMDA-evoked current is measured.
-
To confirm D1 receptor independence, the experiment can be repeated in the presence of a D1 receptor antagonist or in a cell line not expressing D1 receptors.
-
Data Analysis: The amplitude and kinetics of the NMDA currents in the presence and absence of this compound are compared.
Figure 3: Experimental workflow for electrophysiology.
Discussion and Future Directions
This compound has proven to be a valuable pharmacological tool for dissecting the role of the dopamine D1 receptor in cognitive function. The dose-dependent effects observed in preclinical models underscore the fine balance of dopamine signaling required for optimal cognitive performance. The discovery of its D1 receptor-independent actions on NMDA receptors necessitates a re-evaluation of previous findings and opens new avenues for research into the compound's multifaceted mechanisms.
Future research should aim to:
-
Further delineate the specific downstream effectors of the PKA and ERK signaling pathways that mediate the cognitive effects of this compound.
-
Investigate the in vivo relevance of the D1 receptor-independent modulation of NMDA receptors on cognitive tasks.
-
Explore the therapeutic potential of low-dose this compound or other selective D1 agonists in clinical populations with cognitive deficits.
Conclusion
This compound exerts a significant and complex influence on cognitive function. Its ability to enhance working memory at low doses in preclinical models of aging highlights the therapeutic potential of targeting the dopamine D1 receptor. However, the compound's bimodal dose-response and its off-target effects on NMDA receptors require careful consideration in experimental design and data interpretation. This technical guide provides a foundational understanding of this compound's pharmacology, offering a valuable resource for the scientific community to build upon in the quest for novel treatments for cognitive disorders.
References
- 1. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Reward Pathways with SKF 81297: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297, a potent and selective benzazepine agonist for the dopamine D1-like receptors (D1 and D5), serves as a critical pharmacological tool in the elucidation of reward pathways and their dysfunction in neuropsychiatric disorders. Its ability to mimic the effects of dopamine at these receptors allows for precise investigation into the cellular and behavioral consequences of D1-like receptor activation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in key preclinical reward-related assays, and a schematic of the downstream signaling cascades it initiates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a probe to unravel the complexities of the brain's reward system.
Pharmacological Profile of this compound
This compound is a high-affinity agonist at D1 and D5 dopamine receptors. Its selectivity for D1-like receptors over D2-like and other neurotransmitter receptors makes it an invaluable tool for isolating the specific contributions of D1-mediated signaling in complex neurobiological processes. The quantitative pharmacological parameters of this compound are summarized in the table below.
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | D1 | Rat | 1.99 nM | Radioligand Binding | [1] |
| D1 | Human | 15 nM | Radioligand Binding ([³H]-SCH23390 displacement) | [1] | |
| D5 | Human | 15 nM | Radioligand Binding | [1] | |
| Functional Activity (EC50) | D1 | Human | 4.7 nM | cAMP Accumulation (Gs-cAMP Glosensor assay) | [1] |
| D1 | Human | 360 nM | β-arrestin2 Recruitment (PRESTO-Tango assay) | [1] | |
| D1 | Human | 1778 nM | β-arrestin Translocation (GPCR-TANGO assay) | [1] | |
| D1 | Human | 9500 nM | β-arrestin2 Recruitment (Coelenterazine-based β-galactosidase reporter gene assay) | [1] |
D1 Receptor Signaling Pathways Activated by this compound
Activation of the D1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs/olf G-protein. This leads to the stimulation of adenylyl cyclase (AC), which in turn elevates intracellular levels of cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), a key downstream effector that phosphorylates numerous substrates to modulate neuronal activity and gene expression.[2][3]
Beyond the canonical cAMP/PKA pathway, D1 receptor activation can also engage other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[4][5][6] This can occur through PKA-dependent and independent mechanisms, often involving crosstalk with other receptor systems, such as the NMDA receptor.[6] These signaling pathways ultimately influence synaptic plasticity and behavior.[7]
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reward signals downstream of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinatorial topography and cell-type specific regulation of the ERK pathway by dopaminergic agonists in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potential Neuroanatomical Dissociation of DARPP-32 in Striatal ERK Signaling | Journal of Neuroscience [jneurosci.org]
The Agonist Function of SKF 81297 at Dopamine D1/D5 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological and functional properties of SKF 81297 as a full agonist at dopamine D1 and D5 receptors. The document details its binding affinity, functional efficacy, and the intricate signaling pathways it modulates. Experimental methodologies are described to facilitate the replication and extension of these findings in a research and drug development context.
Pharmacological Profile of this compound
This compound is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] Its high affinity and efficacy at these receptors have made it a valuable tool for elucidating the physiological roles of the D1/D5 system and for investigating its therapeutic potential in various neurological and psychiatric disorders.[3]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for dopamine receptor subtypes. These values have been compiled from various in vitro studies.
Table 1: Binding Affinity (Ki) of this compound at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| D1 | 1.99 | [3H]-SCH 23390 | Rat Striatum | [4] |
| D1 | 15 | [3H]-SCH 23390 | HEK293 | [4] |
| D5 | - | - | - | - |
Table 2: Functional Efficacy (EC50) of this compound
| Assay | Receptor | EC50 (nM) | Cell Line | Reference |
| cAMP Accumulation | D1 | 4.7 | HEK293 | [2][4] |
| cAMP Accumulation | D5 | 1.4 | HEK293 | [2] |
| β-arrestin Recruitment | D1 | 360 | HEK293 | [2][4] |
| β-arrestin Recruitment | D1 | 9500 | CHOK1 | [4] |
Signaling Pathways Activated by this compound
Activation of D1 and D5 receptors by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs/olf proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, thereby modulating neuronal excitability and gene expression.[5][6][7][8]
Beyond the canonical Gs/cAMP/PKA pathway, D1/D5 receptor activation can also engage non-canonical signaling cascades. These include coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[9] Furthermore, D1 receptor signaling can involve β-arrestin recruitment, which can mediate G protein-independent signaling and receptor internalization.[10][11] However, some studies suggest that this compound may be a biased agonist, showing a preference for G protein-mediated signaling over β-arrestin recruitment.[10][11]
Canonical Gs/cAMP/PKA Signaling Pathway
Caption: Canonical D1/D5 receptor signaling cascade initiated by this compound.
Non-Canonical β-Arrestin Pathway
Caption: β-Arrestin-mediated signaling and receptor internalization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties. The following sections outline standard protocols for radioligand binding and functional cAMP accumulation assays.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the D1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-SCH 23390.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor (e.g., from HEK293 or CHO cells).
-
[3H]-SCH 23390 (Radioligand).
-
This compound (Competitor).
-
Non-specific binding control (e.g., unlabeled SCH 23390 or Butaclamol at a high concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-SCH 23390, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-SCH 23390, and a high concentration of unlabeled antagonist.
-
Competitive Binding: Cell membranes, [3H]-SCH 23390, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-SCH 23390 binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its efficacy (Emax) and potency (EC50).
Materials:
-
Whole cells expressing the human dopamine D1 or D5 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation Buffer (e.g., HBSS with HEPES and BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 384-well plates. Allow cells to adhere overnight.[12]
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Add varying concentrations of this compound to the wells in triplicate. Include a vehicle control and a positive control (Forskolin).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.[13]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[14]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion
This compound serves as a critical pharmacological tool for investigating the multifaceted roles of dopamine D1 and D5 receptors. Its well-characterized profile as a full agonist allows for the precise interrogation of the canonical Gs/cAMP/PKA signaling pathway and the exploration of non-canonical signaling routes. The detailed experimental protocols provided herein offer a foundation for researchers to further unravel the complexities of D1/D5 receptor function and to advance the development of novel therapeutics targeting the dopaminergic system. It is important to note that some studies have reported potential off-target effects of this compound, such as modulation of NMDA receptor currents, which should be considered when interpreting experimental results.[15]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of SKF 81297
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 is a potent and selective synthetic agonist for the D1-like dopamine receptors (D1 and D5), belonging to the benzazepine chemical class.[1][2] It is a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes within the central nervous system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including its engagement of distinct signaling pathways and detailed experimental methodologies for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule, with the (R)-(+)-enantiomer being the more active form. The compound is commonly available as a hydrobromide salt.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide | |
| Molecular Formula | C₁₆H₁₆ClNO₂ · HBr | [3] |
| Molecular Weight | 370.67 g/mol | [3] |
| Canonical SMILES | C1C(C2=CC(=C(C(=C2)Cl)O)O)NCC1C3=CC=CC=C3 | |
| InChI Key | RMIJGBMRNYUZRG-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (to 100 mM) and water (to 10 mM with gentle warming) | [3] |
Pharmacological Properties
This compound is a high-affinity agonist for D1 and D5 dopamine receptors with significant selectivity over D2-like receptors.
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Species/Cell Line | Value | Reference |
| Ki (Binding Affinity) | D1 | Human | 15 nM | [4] |
| pKi (Binding Affinity) | D1 | Rat | 8.2 | |
| EC50 (cAMP Accumulation) | D1 | Human (HEK293) | 4.7 nM | [4] |
| EC50 (β-arrestin Recruitment) | D1 | Human (CHO-K1) | 9500 nM | [4] |
| EC50 (cAMP Accumulation) | D5 | Human (HEK293) | 1.4 nM | |
| Selectivity | D2-like receptors | - | Significantly lower affinity compared to D1-like receptors | [2][5] |
Signaling Pathways
This compound activates both canonical and non-canonical signaling pathways upon binding to D1-like dopamine receptors.
Canonical Gs/cAMP Pathway
The primary signaling mechanism of this compound at D1 receptors involves the activation of the Gαs/olf subunit of the G protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB and the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[6]
Non-Canonical Gq/11 Pathway in D1-D2 Heteromers
In addition to the canonical Gs pathway, this compound can activate a Gq/11-coupled signaling cascade when D1 receptors form heterodimers with D2 dopamine receptors.[7][8] This pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7]
ERK1/2 Phosphorylation
Activation of D1 receptors by this compound leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both PKA-dependent and PKA-independent mechanisms, potentially involving β-arrestin and Src family kinases.
Experimental Protocols
The following sections provide generalized protocols for key in vitro assays used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the dopamine receptor of interest (e.g., D1, D2, D3, D4, or D5).[9]
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of this compound.[9][10]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy.
Methodology:
-
Cell Culture: Culture cells expressing the D1 or D5 receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[12][13]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the activation of the ERK1/2 signaling pathway.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound for various time points and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.[14][15]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation compared to the untreated control.[15]
Conclusion
This compound is a cornerstone pharmacological tool for the study of D1-like dopamine receptors. Its well-defined chemical structure, selective agonist activity, and engagement of multiple signaling pathways make it an invaluable compound for researchers in neuroscience and drug discovery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel dopaminergic ligands. A thorough understanding of its pharmacological profile is essential for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrobromide | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Evaluation of D2 and D3 dopamine receptor selective compounds on L-dopa-dependent abnormal involuntary movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Foundational Research on SKF 81297 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 81297 is a potent and selective full agonist for the D1-like dopamine receptor family (D1 and D5 receptors), making it an invaluable tool in neuroscience research. Its ability to reliably stimulate this receptor class has led to its extensive use in elucidating the role of D1-like receptor signaling in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, key signaling pathways, and established experimental protocols. Quantitative pharmacological data are summarized for comparative analysis, and critical experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of its application in neuroscience.
Introduction
Dopamine is a critical neurotransmitter that modulates a wide range of functions in the central nervous system, including motor control, motivation, reward, and cognitive functions like working memory.[1][2] Its actions are mediated by two main families of G protein-coupled receptors (GPCRs): D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[3][4] D1-like receptors are the most abundantly expressed dopamine receptors in the CNS and are primarily coupled to the Gαs/olf family of G proteins, which stimulate adenylyl cyclase activity and increase intracellular cyclic AMP (cAMP) levels.[1][3]
Dysregulation of D1 receptor signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.[1] Consequently, selective pharmacological agents that target D1 receptors are essential for both basic research and as potential therapeutic agents.[1][5] this compound, a benzazepine derivative, has emerged as a cornerstone research tool due to its high efficacy and selectivity as a D1-like receptor agonist.[6][7] This document synthesizes the core knowledge surrounding this compound, providing a technical resource for its application in experimental neuroscience.
Mechanism of Action and Pharmacology
This compound exerts its effects by binding to and activating D1-like dopamine receptors. This interaction initiates a cascade of intracellular signaling events that are central to its physiological effects.
Receptor Binding and Affinity
This compound demonstrates high affinity for D1-like receptors. Competition radioligand binding assays are standard for determining these parameters.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Target | Preparation | Radioligand | Ki (nM) | Reference |
| Human D1 Receptor | HEK293 cell membranes | [3H]-SCH23390 | 15 | [8] |
| Rat D1 Receptor | - | - | 1.99 | [8] |
Functional Potency and Efficacy
The functional activity of this compound is typically assessed by measuring its ability to stimulate downstream signaling events, such as cAMP accumulation or β-arrestin recruitment.
Table 2: Functional Potency (EC50) of this compound
| Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| cAMP Accumulation | HEK293 cells | pEC50: 8.33 | 4.7 | [8] |
| β-arrestin2 Recruitment | HEK293 cells | pEC50: 6.44 | 360 | [8] |
| β-arrestin2 Recruitment | HTLA cells | pEC50: 5.75 | 1778 | [8] |
| β-arrestin2 Recruitment | CHOK1 cells | pEC50: 5.02 | 9500 | [8] |
| Calcium Mobilization (D1-D2 Heteromer) | D1-D2HEK cells | - | 147.6 ± 46.9 | [9] |
Note: pEC50 is the negative logarithm of the EC50 value.
Key Signaling Pathways
The activation of D1-like receptors by this compound triggers several key signaling cascades.
Canonical Gs/olf-cAMP-PKA Pathway
The primary and most well-characterized signaling pathway for D1-like receptors involves their coupling to the stimulatory G protein Gαs/olf. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, thereby regulating neuronal excitability, gene expression, and synaptic plasticity.[10][11]
ERK Signaling Pathway
Administration of this compound leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[12][13] This effect is particularly prominent in the granule cells of the dentate gyrus.[12] The activation of the ERK pathway is dependent on D1 receptor stimulation and can be blocked by D1 antagonists or genetic inactivation of D1 receptors.[12][14] Downstream targets of ERK activated by this compound include the ribosomal protein S6 and histone H3.[12][13] This pathway is implicated in transcriptional regulation and synaptic plasticity.[12] Interestingly, ERK activation by this compound in the dentate gyrus also requires intact glutamatergic transmission, suggesting a complex interplay between dopamine and glutamate systems.[13]
D1-D2 Receptor Heteromer Pathway
Evidence suggests that D1 and D2 receptors can form heterooligomers, creating a unique signaling complex.[9] Within this complex, this compound can act as a full agonist at the D1 receptor and a partial agonist at the D2 receptor.[9] Co-activation of both receptors within the heteromer leads to the coupling and activation of Gq/11 proteins. This, in turn, stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium.[9] This non-canonical signaling pathway highlights the complexity of dopamine receptor function and demonstrates that this compound can induce effects beyond the classical Gs/olf pathway.[9]
D1-Independent Modulation of NMDA Receptors
Recent studies have revealed that this compound can modulate N-methyl-D-aspartate (NMDA) receptor currents independently of D1 receptor activation.[15][16] In the prefrontal cortex, this compound has been shown to potentiate NMDA currents in a dose-dependent manner.[15][16] This effect was observed even in the absence of D1 receptor expression, suggesting a direct or indirect off-target interaction with the NMDA receptor complex. This finding is crucial for the interpretation of studies using this compound, as some observed effects may not be solely attributable to D1 receptor agonism.[15]
Experimental Protocols and Applications
This compound is utilized in a wide array of experimental paradigms to probe the function of the dopaminergic system.
Radioligand Binding Assay
This technique is fundamental for characterizing the affinity of this compound for its receptor. It involves incubating a receptor preparation (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (e.g., [3H]-SCH23390) and varying concentrations of the unlabeled competitor drug (this compound).[8]
Generic Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes via centrifugation.[17] Resuspend the pellet in an appropriate assay buffer.[17]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable D1 receptor radioligand (e.g., [3H]-SCH23390), and varying concentrations of this compound.[17] Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled D1 antagonist.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[17] Wash the filters with ice-cold buffer to remove unbound radioligand.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[17]
In Vivo Behavioral Studies
This compound is centrally active following systemic administration and is widely used to study the behavioral effects of D1 receptor stimulation.[18]
Table 3: Exemplary In Vivo Applications and Dosages of this compound
| Animal Model | Application | Doses | Observed Effect | Reference |
| Rhesus Monkeys (MPTP-lesioned) | Parkinson's Disease Model | 0.05 - 0.3 mg/kg (i.m.) | Stimulation of motor behavior, increased use of affected limb.[6][19] | [6][7][19] |
| Mice | Seizure Induction | 2.5 - 5.0 mg/kg | Induction of behavioral seizures and epileptiform discharges.[12] | [12] |
| Mice | Locomotor Activity | 1 - 10 mg/kg | Dose-dependent increase in locomotor activity in control mice.[18][20] | [18][20] |
| Mice (D1R Overexpressing) | Locomotor Activity | - | Marked suppression of locomotion.[18] | [18] |
| Rats | Drug Discrimination | 0.1 - 0.56 mg/kg | Partially substituted for the discriminative stimulus effects of cocaine.[20] | [20] |
| Mice | Reversal Learning | 100 - 250 µg/kg | Impaired performance during the initial session of reversal learning.[21] | [21] |
Experimental Protocol: Locomotor Activity Assessment
-
Acclimation: Place individual animals (e.g., mice) in an open-field activity chamber and allow them to acclimate for a set period (e.g., 30-60 minutes).
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Recording: Immediately place the animal back into the activity chamber and record locomotor activity using automated tracking software for a specified duration (e.g., 30-90 minutes).[20]
-
Analysis: Analyze data for parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.
Electrophysiology
Electrophysiological recordings are used to study how this compound modulates neuronal activity and synaptic transmission. In the dentate gyrus, for example, administration of convulsant doses of this compound leads to the appearance of epileptiform discharges.[12] In vitro slice electrophysiology can be used to examine its effects on specific synaptic currents, such as NMDA receptor-mediated responses.[22]
Conclusion
This compound remains a pivotal pharmacological agent for dissecting the complex roles of D1-like dopamine receptors in the central nervous system. Its high selectivity and efficacy have enabled significant progress in understanding dopamine's involvement in motor control, learning, and the pathophysiology of various neurological disorders. However, researchers must remain cognizant of its potential D1-independent effects, such as the modulation of NMDA receptors, and its complex signaling profile involving D1-D2 heteromers. This guide provides a foundational repository of its pharmacological properties and experimental applications, intended to support the rigorous design and interpretation of future neuroscience research.
References
- 1. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of D1/5 Dopamine Receptors: A Common Mechanism for Enhancing Extinction of Fear and Reward-Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus | eLife [elifesciences.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic AMP-dependent protein kinase and D1 dopamine receptors regulate diacylglycerol lipase-α and synaptic 2-arachidonoyl glycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the ERK pathway in the dentate gyrus by in vivo dopamine D1 receptor stimulation requires glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SKF 81297 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of SKF 81297, a selective dopamine D1-like receptor agonist. This document details its mechanism of action, common experimental protocols, and quantitative data from various research models.
This compound is a valuable tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. It is a centrally active agonist following systemic administration and has been utilized in studies related to Parkinson's disease, cognitive function, and substance abuse.[1]
Mechanism of Action
This compound is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). The primary signaling cascade initiated by D1 receptor activation involves the Gαs or Gαolf protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a broad range of cellular effects, including regulation of gene expression and synaptic plasticity.[2][3]
Recent studies also suggest more complex signaling pathways. For instance, D1 receptors can interact with NMDA receptors, and this compound has been shown to modulate NMDA receptor currents.[2][4] Furthermore, when D1 and D2 receptors form heterooligomers, co-activation can lead to the activation of the Gq/11 pathway and subsequent intracellular calcium release.[5]
Signaling Pathway Diagram
Caption: Canonical signaling pathway of this compound via the D1 receptor/cAMP/PKA cascade.
In Vivo Experimental Protocols
The following protocols are generalized from methodologies cited in the literature. Specific parameters may need to be optimized for individual experimental designs.
Animal Models
This compound has been effectively used in both rodent and non-human primate models.
-
Rodents (Mice and Rats): Commonly used to study locomotor activity, drug discrimination, and molecular changes in the brain.[6][7][8]
-
Non-Human Primates (Rhesus Monkeys): Utilized in models of Parkinson's disease and for assessing cognitive functions like working memory.[9][10][11]
Drug Preparation and Administration
-
Formulation: this compound hydrobromide is soluble in water (up to 10 mM with gentle warming) and DMSO (up to 100 mM).[1] For in vivo use, it is typically dissolved in sterile saline (0.9% NaCl).
-
Administration Routes:
Experimental Workflow: Parkinson's Disease Model (Non-Human Primate)
This workflow is based on studies using MPTP-lesioned monkeys to model Parkinson's disease.
Caption: General experimental workflow for in vivo studies of this compound in a primate model of Parkinson's disease.
Behavioral Assays
-
Locomotor Activity: In rodents, this is often measured in an open field arena. This compound generally produces a dose-dependent increase in locomotor activity in control animals.[7] However, it can decrease cocaine-induced hyperactivity.[6]
-
Rotational Behavior: In unilaterally lesioned animal models of Parkinson's disease (e.g., 6-OHDA in rats or MPTP in monkeys), D1 receptor agonists like this compound induce rotational behavior away from the lesioned side.[9]
-
Working Memory: In aged monkeys, spatial working memory can be assessed using a delayed response task. Low doses of this compound have been shown to improve performance, while higher doses can impair it.[11]
-
Drug Discrimination: In this paradigm, animals are trained to discriminate between a drug of abuse (e.g., cocaine) and saline. This compound has been shown to partially substitute for cocaine.[6]
Quantitative Data Summary
The following tables summarize dosages and their effects as reported in various in vivo studies.
Table 1: this compound Dosages and Effects in Non-Human Primates
| Animal Model | Dosage Range | Administration | Observed Effect | Citation |
| MPTP-lesioned rhesus monkeys | 0.05-0.3 mg/kg | i.m. | Stimulated motor behavior and rotational behavior. | [9] |
| MPTP-lesioned rhesus monkeys | 0.03 mg/kg (inactive alone) | i.m. | In combination with a D2 agonist (LY 171555), significantly stimulated motor behavior. | [10] |
| MPTP-lesioned rhesus monkeys | 0.3 mg/kg | i.m. | Co-administered with a D2 agonist, prolonged motor stimulation. | [10] |
| Aged monkeys | Low doses | Not specified | Improved performance on a delayed response task. | [11] |
| Aged monkeys | High doses | Not specified | Impaired or had no effect on performance on a delayed response task. | [11] |
Table 2: this compound Dosages and Effects in Rodents
| Animal Model | Dosage Range | Administration | Observed Effect | Citation |
| Swiss-Webster mice | 1-10 mg/kg | i.p. | Dose-related decrease in cocaine-induced locomotor activity. | [6] |
| Rats | 0.1-0.56 mg/kg | i.p. | Partially substituted for cocaine in drug discrimination studies (up to 49%). | [6] |
| Control mice | Not specified | Systemic | Dose-dependent increase in locomotor activity. | [7] |
| D1 receptor overexpressing mice | Not specified | Systemic | Marked suppression of locomotion. | [7] |
| Mice | 2.5 and 5.0 mg/kg | Not specified | Induced behavioral seizures and epileptiform discharges in the dentate gyrus. | [8] |
Important Considerations
-
Dose-Response: The effects of this compound are highly dose-dependent. For instance, in studies of working memory, low doses were beneficial while high doses were detrimental.[11]
-
Interactions with other Receptor Systems: The effects of this compound can be modulated by the activity of other neurotransmitter systems, particularly the dopamine D2 receptor. Co-administration with D2 agonists can produce synergistic effects.[10]
-
Specificity of Effects: To confirm that the observed effects are mediated by D1 receptors, it is crucial to include control experiments with a selective D1 receptor antagonist, such as SCH 23390.[9][11]
-
Potential for Non-D1 Receptor Effects: At higher concentrations, this compound may have modulatory effects on NMDA receptors that are independent of D1 receptor activation.[4]
-
Seizure Potential: At higher doses (e.g., 2.5-5.0 mg/kg in mice), this compound can induce seizures.[8] This should be a consideration in experimental design and animal monitoring.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 81297 in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosages and experimental protocols for the use of SKF 81297, a selective dopamine D1 receptor agonist, in various rat behavioral studies. The information is intended to guide researchers in designing and conducting experiments to investigate the role of the D1 receptor in different behavioral paradigms.
Summary of Effective Dosages
The effective dosage of this compound in rats varies depending on the behavioral paradigm being investigated. The following table summarizes the quantitative data from several key studies, providing a clear comparison of dosages, routes of administration, and observed effects.
| Behavioral Paradigm | Rat Strain | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Cocaine Self-Administration | Not Specified | 0.1 - 1.0 | Intraperitoneal (i.p.) | Dose-dependently decreased maximal cocaine self-administration.[1] |
| Drug Discrimination (vs. Cocaine) | Not Specified | 0.1 - 0.56 | Intraperitoneal (i.p.) | Partially substituted for cocaine, with maximal substitution around 49%.[2] |
| Locomotor Activity (in combination with cocaine) | Swiss-Webster mice (Note: not rats, but relevant) | 1 - 10 | Intraperitoneal (i.p.) | Produced a dose-related decrease in cocaine-induced locomotor activity.[2] |
| Conditioned Reward | Male Rats | 0.01 - 1.0 | Subcutaneous (s.c.) | Impaired responding for a conditioned reward at the highest doses. |
| Conditioned Suppression | Not Specified | 0.4 - 0.8 | Not Specified | No significant effect on conditioned suppression in a trace conditioning procedure.[3][4] |
| Reversal Learning | C57BL/6J mice (Note: not rats, but relevant) | 0.1 - 0.25 | Not Specified | Impaired initial reversal learning but not visual discrimination. |
Signaling Pathway of this compound (Dopamine D1 Receptor Agonist)
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gs/olf alpha subunit of the G-protein, leading to a cascade of intracellular events.
Caption: Dopamine D1 Receptor Signaling Cascade.
General Experimental Workflow for Rat Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral experiments in rats, from initial preparation to final data analysis.
Caption: Standard Rat Behavioral Experiment Workflow.
Detailed Experimental Protocols
The following are detailed protocols for key behavioral experiments cited in the literature, adapted for use with this compound.
Locomotor Activity
Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity.
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituation: Place rats in the open-field arena for 30-60 minutes for at least 3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Test Day:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.[2]
-
If studying interactions with other drugs (e.g., cocaine), administer the second compound at the appropriate pre-treatment time.[2]
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify total distance traveled, time spent mobile vs. immobile, and entries into the center of the arena.
-
Analyze data using appropriate statistical tests (e.g., ANOVA, t-test).
-
Drug Discrimination
Objective: To determine if the subjective effects of this compound are similar to those of a known drug of abuse (e.g., cocaine).
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and cue lights.
Procedure:
-
Training:
-
Food restrict rats to 85-90% of their free-feeding body weight.
-
Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 20, where 20 presses result in one food pellet).[2]
-
Once responding is stable, begin discrimination training. On alternating days, administer the training drug (e.g., 10 mg/kg cocaine, i.p.) or vehicle.[2]
-
Reinforce presses on one lever (the "drug-appropriate" lever) after drug administration and on the other lever (the "vehicle-appropriate" lever) after vehicle administration.
-
Continue training until rats meet a criterion of ≥80% of their responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions.
-
-
Test Sessions:
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever.
-
Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. Partial substitution is between 20% and 80%.
-
Cocaine Self-Administration
Objective: To evaluate the effect of this compound on the motivation to self-administer cocaine.
Apparatus:
-
Operant conditioning chambers equipped with two levers and an intravenous infusion pump system.
-
Rats must be surgically implanted with an indwelling intravenous catheter.
Procedure:
-
Catheter Implantation: Surgically implant a chronic catheter into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Train rats to press a designated "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Presses on the "inactive" lever have no consequence.
-
Each infusion is typically paired with a cue light and/or tone.
-
Continue training until responding is stable according to predefined criteria (e.g., less than 20% variation in the number of infusions over 3 consecutive days).
-
-
Test Sessions:
-
Prior to the self-administration session, administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle.[1]
-
Place the rat in the operant chamber and allow it to self-administer cocaine for a set duration (e.g., 2 hours).
-
-
Data Analysis:
-
Record the number of infusions earned and the number of presses on both the active and inactive levers.
-
Analyze the data to determine if this compound alters the rate of cocaine self-administration.
-
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound.
Apparatus:
-
A three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two conditioning chambers to determine any initial preference.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound and confine the rat to one of the conditioning chambers (typically the initially non-preferred chamber) for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
-
Post-Conditioning (Test):
-
On the test day, place the rat in the central chamber with free access to both conditioning chambers in a drug-free state.
-
Record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
-
References
- 1. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of SKF 81297 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous (SC) administration of SKF 81297, a selective dopamine D1 receptor agonist, in mice. This document includes detailed protocols for drug preparation, administration, and the assessment of its effects on locomotor activity and stereotyped behaviors. Additionally, it outlines the key signaling pathways activated by this compound.
Overview of this compound
This compound is a potent and selective full agonist for the D1-like dopamine receptors (D1 and D5). Its central activity following systemic administration makes it a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, reward, and cognition.[1] Subcutaneous administration is a common and effective route for delivering this compound in preclinical mouse models.
Quantitative Data Summary
The behavioral effects of subcutaneously administered this compound in mice are dose-dependent. The following tables summarize the expected outcomes based on published literature.
Table 1: Dose-Dependent Effects of Subcutaneous this compound on Locomotor Activity in Mice
| Dose Range (mg/kg, SC) | Expected Effect on Locomotor Activity | Observation Period |
| 1.0 - 3.0 | Significant increase in horizontal movement and distance traveled.[2] | 30 - 90 minutes post-injection |
| > 5.0 | Initial hyperlocomotion may transition to stereotyped behaviors, potentially reducing ambulatory movement.[3][4] | 60 - 120 minutes post-injection |
Table 2: Dose-Dependent Induction of Stereotyped Behaviors by this compound in Mice
| Dose (mg/kg, SC) | Expected Stereotypy Score (0-6 scale) | Predominant Stereotyped Behaviors | Onset and Duration |
| 2.5 - 5.0 | 2 - 4 | Increased sniffing, rearing, and grooming.[4] | Onset within 15-30 minutes, lasting up to 60 minutes. |
| 10.0 | 5 - 6 | Intense, focused stereotypies such as vigorous grooming and "taffy pulling".[5][6] | Rapid onset (within 15 minutes), with peak effects lasting for approximately 2 hours before transitioning to hyperactivity.[5][6] |
Note: The exact quantitative results can vary based on mouse strain, age, sex, and specific experimental conditions.
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound hydrobromide powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Vehicle Selection: this compound hydrobromide is soluble in water or sterile 0.9% saline.[1] For doses up to 10 mg/mL, sterile saline is a suitable vehicle.
-
Calculation of Required Amount: Determine the total volume of this compound solution needed based on the number of animals, their average weight, the desired dose, and the injection volume (typically 5-10 mL/kg body weight).
-
Dissolution:
-
Weigh the required amount of this compound hydrobromide powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution.[1]
-
-
Final Concentration: Prepare the solution to a final concentration that allows for an injection volume of 5-10 mL/kg. For example, for a 10 mg/kg dose and an injection volume of 10 mL/kg, the final concentration of the solution should be 1 mg/mL.
-
Storage: Use the freshly prepared solution for injections. If short-term storage is necessary, keep the solution on ice and protected from light.
Subcutaneous Injection Procedure in Mice
Protocol:
-
Animal Restraint: Firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to create a "tent" of skin over the shoulders.
-
Needle Insertion: With your dominant hand, insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert it in a new location.
-
Injection: Once proper placement is confirmed, depress the plunger steadily to inject the calculated volume of the this compound solution.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Monitor the mouse for any immediate adverse reactions.
Experimental Workflow for Behavioral Assessment
References
- 1. Comparative behavioral sensitization to stereotypy by direct and indirect dopamine agonists in CF-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for SKF 81297 in Cell Culture
Introduction
SKF 81297 is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5).[1] It is a valuable tool for in vitro studies investigating dopaminergic signaling pathways and their roles in various cellular processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with a summary of its biological activity and key signaling pathways.
Mechanism of Action
This compound primarily acts as an agonist at dopamine D1 receptors.[2][3] The D1 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gαs or Gαolf.[4] Activation of this G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating gene expression and cellular function.[4] It is important to note that some studies suggest potential off-target effects of this compound, including modulation of NMDA receptor currents independent of D1 receptor activation.[5][6][7]
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in a common cell line.
| Cell Line | Assay Description | Parameter | Value | Reference |
| HEK293 | Agonist activity at D1R assessed as cAMP accumulation | pEC50 | 8.33 | [8] |
| HEK293 | Agonist activity at D5R assessed as cAMP accumulation | EC50 | 1.4 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.
Materials:
-
This compound hydrobromide (Molecular Weight: 370.67 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile[2][9]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required concentration and volume: Decide on the desired stock concentration (e.g., 10 mM or 100 mM). It is soluble to 100 mM in DMSO.
-
Weigh the this compound: Accurately weigh the required amount of this compound hydrobromide powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube. For example, to prepare a 10 mM stock solution, dissolve 3.71 mg of this compound hydrobromide in 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2][9]
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[2][9]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock, you would need 10 µL of the stock solution.
-
Dilute in cell culture medium: Aseptically add the calculated volume of the this compound stock solution to the required volume of pre-warmed cell culture medium.
-
Mix thoroughly: Gently mix the medium by pipetting up and down or by inverting the tube to ensure a homogenous solution.
-
Treat the cells: Add the this compound-containing medium to your cell cultures as per your experimental design.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This involves adding the same volume of DMSO (without this compound) to the cell culture medium at the same final concentration as in the experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the D1 receptor.
Experimental Workflow
Caption: General workflow for cell culture experiments using this compound.
References
- 1. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying D1 Receptor Activation in HEK293 Cells Using SKF 81297
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is a key target in the central nervous system for therapeutic intervention in a variety of neurological and psychiatric disorders. Understanding the pharmacology and signaling of the D1 receptor is crucial for the development of novel therapeutics. SKF 81297 is a potent and selective agonist for the D1-like dopamine receptor family. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro expression system for studying the function of recombinant GPCRs due to their robust growth characteristics and low endogenous receptor expression. These application notes provide detailed protocols for utilizing this compound in HEK293 cells to characterize D1 receptor activation through various downstream signaling pathways.
Data Presentation
The following table summarizes the quantitative pharmacological parameters of this compound at the human D1 receptor expressed in HEK293 cells.
| Assay Type | Parameter | Value (nM) | Emax (%) | Reference |
| cAMP Accumulation (Glosensor) | EC50 | 3.3 | 100 | [1] |
| cAMP Accumulation (Glosensor) | EC50 | 4.7 | Not Reported | [2][3] |
| β-arrestin Recruitment (Tango) | EC50 | 280 | 100 | [1] |
| β-arrestin Recruitment (PRESTO-Tango) | EC50 | 360 | Not Reported | [2][3] |
Signaling Pathways and Experimental Workflows
D1 Receptor Canonical Signaling Pathway
Activation of the D1 receptor by an agonist such as this compound primarily initiates the canonical Gs signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Caption: Canonical D1 receptor signaling pathway initiated by this compound.
Experimental Workflow for D1 Receptor Activation Assays
The general workflow for assessing D1 receptor activation in HEK293 cells involves several key steps, from cell culture and transfection to data analysis.
Caption: General experimental workflow for studying D1 receptor activation.
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human D1 dopamine receptor expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI))
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate. Cells should be 70-90% confluent at the time of transfection.
-
For each well, dilute 2 µg of the D1 receptor plasmid DNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 200 µL of DNA-lipid complex dropwise to each well.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with functional assays.
cAMP Accumulation Assay (Glosensor™ Assay)
This protocol is adapted for the Promega GloSensor™ cAMP Assay, which utilizes a genetically encoded biosensor that produces light in response to cAMP binding.
Materials:
-
HEK293 cells transiently or stably expressing the human D1 receptor
-
GloSensor™ cAMP Assay reagents (Promega)
-
White, clear-bottom 96-well assay plates
-
This compound
-
Forskolin (positive control)
-
Luminometer
Protocol:
-
24 hours post-transfection, detach the cells and resuspend them in CO2-independent medium containing 10% FBS.
-
Seed the cells at a density of 20,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C for 2 hours to allow for cell attachment.
-
Remove the medium and add 80 µL of equilibration medium (e.g., HBSS with 20 mM HEPES) containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Prepare a serial dilution of this compound in the equilibration medium at 5x the final desired concentration.
-
Add 20 µL of the this compound serial dilution to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the response of a positive control (e.g., 10 µM Forskolin) and plot the concentration-response curve to determine the EC50 and Emax values.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of cAMP production.
Materials:
-
HEK293 cells
-
D1 receptor expression plasmid
-
CRE-luciferase reporter plasmid (containing a cAMP Response Element driving luciferase expression)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
White 96-well assay plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
This compound
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells in a 6-well plate with the D1 receptor plasmid, the CRE-luciferase reporter plasmid, and the control plasmid using the protocol described in Section 1.
-
24 hours post-transfection, seed the cells into a white 96-well plate at a density of 30,000 cells per well.
-
Allow the cells to attach for at least 6 hours.
-
Replace the medium with serum-free DMEM and incubate overnight.
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Add the this compound dilutions to the cells and incubate for 6 hours at 37°C.
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the agonist concentration to determine the EC50 and Emax.
Intracellular Calcium Mobilization Assay
While the canonical D1 receptor pathway does not involve calcium mobilization, this assay can be used as a negative control or to investigate non-canonical signaling, particularly in cells co-expressing other receptors like the D2 dopamine receptor.[4]
Materials:
-
HEK293 cells expressing the D1 receptor
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
ATP or Ionomycin (positive control)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed D1 receptor-expressing HEK293 cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to attach overnight.
-
Prepare the Fluo-4 AM loading buffer: Dissolve Fluo-4 AM and Pluronic F-127 in DMSO and then dilute in HBSS to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Inject 25 µL of a 5x concentrated solution of this compound and immediately begin recording the fluorescence intensity over time (e.g., every second for 2 minutes).
-
As a positive control, inject ATP (to activate endogenous purinergic receptors) or Ionomycin to confirm cell viability and dye loading.
-
Data Analysis: The change in fluorescence (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is plotted against time. The peak response is used to generate concentration-response curves. For D1 receptor activation with this compound, no significant increase in intracellular calcium is expected.[4]
Important Considerations
-
Off-Target Effects: It has been reported that this compound can modulate NMDA receptor currents independently of D1 receptor activation.[5] Researchers should be aware of this potential off-target effect when interpreting results, especially in more complex cellular systems.
-
Cell Line Authentication: Ensure the identity and purity of the HEK293 cell line through regular testing to avoid issues with cross-contamination.
-
Reagent Quality: The purity and activity of this compound and other reagents should be verified to ensure reproducible results.
-
Assay Optimization: The provided protocols are a starting point. Optimal cell densities, incubation times, and reagent concentrations may need to be determined empirically for specific experimental conditions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pnas.org [pnas.org]
- 5. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assessment Following SKF 81297 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 81297 is a potent and selective agonist for the D1-like dopamine receptors. These receptors are predominantly coupled to the Gαs/olf subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial in modulating neuronal excitability and plays a significant role in the control of voluntary movement. Furthermore, emerging evidence suggests the involvement of D1 receptors in more complex signaling pathways, including the formation of D1-D2 receptor heteromers that can couple to Gq/11 signaling, influencing intracellular calcium levels.
Given its mechanism of action, this compound is a valuable pharmacological tool for investigating the role of the D1 receptor system in various physiological and pathological processes, including motor control. Assessment of locomotor activity following this compound administration is a critical component of preclinical studies to characterize its functional effects. These application notes provide detailed protocols for the Open Field Test (OFT) and the Rotarod Test, two standard behavioral assays to evaluate spontaneous locomotor activity, exploration, and motor coordination in rodents.
Mechanism of Action
This compound primarily exerts its effects by binding to and activating D1-like dopamine receptors (D1 and D5 subtypes). This activation initiates a signaling cascade that is fundamental to its physiological effects.
Canonical D1 Receptor Signaling Pathway
The canonical signaling pathway for D1 receptors involves the following steps:
-
Agonist Binding: this compound binds to the D1 receptor.
-
G-Protein Activation: The receptor-agonist complex activates the associated Gαs/olf protein.
-
Adenylyl Cyclase Activation: The activated Gαs/olf subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, leading to a cellular response that can modulate neuronal activity and, consequently, locomotor behavior.
Diagram of the Canonical D1 Receptor Signaling Pathway
Caption: Canonical D1 receptor signaling pathway initiated by this compound.
D1-D2 Receptor Heteromer Signaling
Recent studies have suggested that D1 and D2 receptors can form heterodimeric complexes that couple to the Gq/11 signaling pathway. This pathway is distinct from the canonical signaling of individual D1 or D2 receptors.
-
Heteromer Formation: D1 and D2 receptors form a heteromeric complex in the cell membrane.
-
Agonist Binding: Agonists bind to both the D1 and D2 components of the heteromer.
-
Gq/11 Activation: The agonist-bound heteromer activates the Gq/11 protein.
-
Phospholipase C (PLC) Activation: Gq/11 activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC), which then phosphorylates target proteins.
Diagram of the D1-D2 Receptor Heteromer Signaling Pathway
Caption: D1-D2 receptor heteromer signaling via the Gq/11 pathway.
Data Presentation
The following tables summarize quantitative data from studies assessing the effects of this compound on locomotor activity.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Swiss-Webster Mice | 1 - 10 | i.p. | Dose-related decrease in cocaine-induced locomotor activity.[1] | |
| Control Mice | Not specified | Systemic | Dose-dependent increase in locomotor activity.[2] | |
| D1 Receptor Overexpressing Transgenic Mice | Not specified | Systemic | Marked suppression of locomotion.[2] | |
| C57BL/6 and A mice | 0.0, 0.1, 0.3, 1.0 | Not specified | Dose-dependent effects on locomotor and stationary forms of emotional reactivity. |
Table 2: Effects of this compound on Motor Coordination in the Rotarod Test
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| D1 Receptor Overexpressing Transgenic Mice and Control Littermates | Not specified | Systemic | Agonist-treated transgenic and control mice performed comparably, indicating that sensorimotor coordination was unaffected.[2] | |
| Note: | Specific quantitative data (e.g., latency to fall) for this compound in the Rotarod test is not readily available in the reviewed literature. The provided protocol can be used to generate such data. |
Experimental Protocols
Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.
Experimental Workflow for the Open Field Test
Caption: Experimental workflow for the Open Field Test.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm, made of a non-porous material like Plexiglas or PVC)
-
Automated video tracking system and software
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
-
Ethanol (70%) for cleaning
-
Animal scale
Procedure:
-
Animal Acclimatization: Bring the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimatization to the new environment.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations in the appropriate vehicle. Also, prepare a vehicle-only solution to serve as a control.
-
Administration: Weigh each animal to determine the correct injection volume. Administer the prepared this compound solution or vehicle via the chosen route (e.g., intraperitoneal, i.p.).
-
Pretreatment Interval: Return the animal to its home cage for a predetermined period (e.g., 15-30 minutes) to allow for drug absorption and distribution.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Start the video tracking software immediately.
-
Allow the animal to explore the arena for a set duration (e.g., 30-60 minutes).
-
The experimenter should leave the room or be shielded from the animal's view to avoid influencing its behavior.
-
-
Post-test:
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
-
Data Analysis: The video tracking software will provide data on various parameters. Key measures of locomotor activity include:
-
Total Distance Traveled: The total distance the animal moved during the session.
-
Horizontal Activity: The number of beam breaks in the horizontal plane (if using a photobeam system).
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs.
-
Time Spent in Different Zones: The amount of time the animal spends in the center versus the peripheral areas of the arena. This can also be an indicator of anxiety-like behavior.
-
Ambulatory Time: The total time the animal is in motion.
Rotarod Test
The Rotarod Test is used to assess motor coordination, balance, and motor learning in rodents.
Experimental Workflow for the Rotarod Test
Caption: Experimental workflow for the Rotarod Test.
Materials:
-
Rotarod apparatus for mice
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
-
Timer or automated recording system integrated with the rotarod
-
Ethanol (70%) for cleaning
-
Animal scale
Procedure:
-
Training (Habituation):
-
On the day(s) preceding the test, train the mice on the rotarod.
-
Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60-120 seconds).
-
Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes. This helps the animals learn the task and reduces stress on the testing day.
-
-
Animal Acclimatization: On the test day, bring the animals to the testing room at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle as described in the Open Field Test protocol.
-
Pretreatment Interval: Allow for a predetermined drug absorption period.
-
Testing:
-
Set the rotarod to the desired protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod.
-
Start the timer and the rod's rotation/acceleration.
-
Record the latency (in seconds) for the mouse to fall off the rod. If the mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Conduct a set number of trials (e.g., 3) for each animal, with a consistent inter-trial interval (e.g., 15-30 minutes).
-
-
Post-test:
-
Return the animal to its home cage.
-
Clean the rod with 70% ethanol between each animal.
-
Data Analysis:
-
The primary measure is the latency to fall from the rod in each trial.
-
The average latency to fall across the trials for each animal is typically calculated.
-
The speed of the rod at the time of the fall can also be recorded and analyzed.
Conclusion
The protocols detailed in these application notes provide a standardized framework for assessing the effects of the D1 receptor agonist this compound on locomotor activity and motor coordination in rodents. The Open Field Test is a robust method for quantifying changes in general activity and exploratory behavior, while the Rotarod Test provides a specific measure of motor coordination and balance. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms underlying the action of this compound. By employing these methods, researchers can effectively characterize the behavioral pharmacology of this compound and other D1-like receptor agonists, contributing to a better understanding of the role of the dopaminergic system in motor control and its potential as a therapeutic target.
References
- 1. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of SKF 81297 on Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF 81297 is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). It is a valuable pharmacological tool for investigating dopaminergic signaling in the central nervous system. In primary neuron cultures, this compound is widely used to study the downstream effects of D1 receptor activation, including the modulation of neuronal excitability, synaptic plasticity, and gene expression. These application notes provide detailed protocols for the use of this compound in primary neuron cultures, along with data presentation and visualization of associated signaling pathways.
Data Presentation
Table 1: Effects of this compound on D1 Receptor-Mediated Signaling
| Parameter | Cell Type | Agonist Concentration | Effect | Reference |
| cAMP Accumulation | HEK293 cells expressing human D1R | pEC50: 8.33 | Potent full agonism | [1] |
| β-arrestin Recruitment | HEK293 cells expressing human D1R | EC50: 280 nM | Full agonism | [1] |
| Intracellular Calcium Release | D1-D2 HEK cells | EC50: 147.6 ± 46.9 nM | Agonist-mediated rise in calcium | [2] |
Table 2: Modulation of NMDA Receptor Currents by this compound in Primary Neurons
| Neuron Type | This compound Concentration | Effect on NMDA Receptor Current | Key Findings | Reference |
| Acutely isolated PFC pyramidal neurons | 10 µM | Potent and reversible increase in amplitude | Enhancement is most prominent in the steady-state component. | [2][3][4] |
| Cortical neuron cultures | Dose-dependent | Potentiation of NMDA receptor currents | Effect may be independent of D1 receptor activation. | [5][6] |
| Acutely dissociated striatal neurons | Dose-dependent | Enhancement of NMDA currents | Effect is reduced by the D1 receptor antagonist SCH 23390. | [6] |
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Cascade
Activation of the D1 receptor by this compound initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[7] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including transcription factors like CREB and kinases like ERK1/2.[8][9]
Caption: D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing Neuronal Response to this compound
This workflow outlines the key steps to characterize the effects of this compound on primary neuron cultures.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Primary Neuron Culture
This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures.
Materials:
-
E15-E17 mouse or rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Protocol:
-
Dissect cortices or hippocampi from E15-E17 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with the dissociation enzyme according to the manufacturer's instructions.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons at the desired density on coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial media change every 2-3 days.
-
Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Measurement of cAMP Accumulation
This protocol describes a method to measure intracellular cAMP levels following this compound stimulation.
Materials:
-
Primary neuron cultures (7-14 DIV)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)
-
Lysis buffer (provided with the kit)
Protocol:
-
Pre-treat the primary neuron cultures with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[10]
-
Prepare a dose-response curve of this compound (e.g., 1 nM to 10 µM).
-
Add the different concentrations of this compound to the neurons and incubate for 10-15 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of intracellular calcium changes in response to this compound.[11][12]
Materials:
-
Primary neuron cultures on glass coverslips
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with ratiometric imaging capabilities
Protocol:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Incubate the neuron cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[13]
-
Apply this compound (e.g., 10 µM) to the perfusion system and record the changes in the 340/380 nm fluorescence ratio over time.
-
Analyze the data by calculating the change in the fluorescence ratio, which is proportional to the intracellular calcium concentration.
Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of D1 receptor activation.
Materials:
-
Primary neuron cultures
-
This compound (e.g., 2 mg/kg in vivo, corresponding to a range of concentrations in vitro)[8]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat primary neuron cultures with this compound for various time points (e.g., 5, 15, 30, 60 minutes). A concentration of 10 µM can be used as a starting point.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Immunocytochemistry for c-Fos Expression
This protocol allows for the visualization of neuronal activation by detecting the immediate early gene product c-Fos.[14][15][16][17][18]
Materials:
-
Primary neuron cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-c-Fos
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Treat primary neuron cultures with this compound (e.g., 10 µM) for 1-2 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-c-Fos antibody in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the percentage of c-Fos positive neurons using a fluorescence microscope.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SKF 81297 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 81297. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrobromide?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound hydrobromide. It is soluble up to 100 mM in DMSO.[1] For aqueous solutions, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the lower solubility of this compound in aqueous solutions. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough not to affect your experimental system.
-
Gentle Warming: Gentle warming can aid in the dissolution of this compound in water.[1]
-
Sonication: Sonication can also be used to aid dissolution, particularly if precipitation occurs during the preparation of solutions for in vivo studies.[3]
-
pH of the Buffer: The solubility of this compound in aqueous solutions can be pH-dependent. Ensure the pH of your buffer is compatible with the compound's stability and solubility.
-
Fresh Solutions: It is highly recommended to prepare aqueous solutions fresh on the day of use.[2][3]
Q3: What are the recommended storage conditions for this compound hydrobromide?
A3: For long-term stability, this compound hydrobromide solid should be stored desiccated at +4°C or at -20°C.[2][4] Stock solutions in DMSO should be stored at -20°C or -80°C.[3][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][5] Aqueous solutions are not recommended for storage for more than one day.[2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a frozen DMSO stock on the day of the experiment.[2][3]
-
Proper Storage: Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures (-20°C or +4°C for solid, -20°C or -80°C for stock solutions) and protected from light and moisture.[2][3][4][5]
-
Check for Contamination: Use sterile, high-purity solvents and buffers to avoid contamination that could affect the compound's stability or activity.
Issue 2: Low potency or lack of expected biological activity.
Possible Cause: Incorrect concentration due to incomplete dissolution or use of an inactive form.
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming or brief sonication can be used.[1][3]
-
Use the Correct Enantiomer: this compound is a racemic mixture. For higher potency, consider using the active (R)-enantiomer.[6]
-
Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another analytical method.
-
Positive Control: Include a positive control in your experiment to ensure the assay system is working correctly.
Data Presentation
Table 1: Solubility of this compound Hydrobromide in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 37.07 - 120 | 100 - 323.74 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1][3][5] |
| Water | 3.71 | 10 | Gentle warming may be required.[1] |
| Ethanol | ≥ 2 | ≥ 5.40 | Saturation may be higher.[2][5] |
| Dimethylformamide (DMF) | ≥ 20 | ≥ 53.96 | Saturation may be higher.[2][5] |
| DMSO:PBS (pH 7.2) (1:20) | ~0.04 | - | Sparingly soluble in aqueous buffers.[2] |
Note: The molecular weight of this compound hydrobromide is approximately 370.67 g/mol . Batch-specific molecular weights may vary.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrobromide in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrobromide (MW: ~370.67 g/mol ). For 1 mL of a 10 mM solution, you will need 3.707 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex the solution to facilitate dissolution. If necessary, gently warm the solution or sonicate briefly until the solid is completely dissolved.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Dosing Solution
For in vivo experiments, a common vehicle is a mixture of solvents to ensure solubility and biocompatibility.
-
Prepare Stock Solution: Start with a clear stock solution of this compound in DMSO.
-
Add Co-solvents: Sequentially add co-solvents. A typical formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure Clarity: The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Fresh Preparation: It is recommended to prepare this working solution fresh on the day of use.[3]
Visualizations
Caption: Canonical signaling pathway of the D1 receptor agonist this compound.
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
Technical Support Center: Off-Target Effects of SKF 81297 on NMDA Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of SKF 81297. The following information addresses specific issues that may arise during experiments due to the off-target effects of this compound on NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: Is the modulation of NMDA receptors by this compound dependent on D1 receptor activation?
A1: No, studies have shown that this compound can modulate NMDA receptor currents independently of D1 receptors.[1][2][3] This has been observed in various experimental models, including medial prefrontal cortex (mPFC) slices, cortical neuron cultures, and recombinant HEK293 cells expressing NMDA receptors without D1 receptors.[1]
Q2: What is the nature of the modulatory effect of this compound on NMDA receptors?
A2: The modulation is bidirectional and depends on several factors, including the NMDA receptor subunit composition and the concentration of this compound and co-agonists. This compound has been shown to potentiate NMDA receptor currents mediated by GluN2A and GluN2B subunits, particularly at lower concentrations.[1][2] Conversely, it can inhibit currents from these subunits at higher concentrations or in the presence of high levels of glutamate and glycine.[1][2] Furthermore, this compound inhibits NMDA receptor currents mediated by GluN2C and GluN2D subunits.[1]
Q3: How does the effect of this compound on NMDA receptors differ from other D1 receptor agonists?
A3: Unlike this compound, other D1 receptor ligands such as SKF38393, dopamine, and the antagonist SCH23390 have been reported to inhibit NMDA receptor currents containing GluN2A and GluN2B subunits.[1][2] This highlights a unique off-target profile for this compound.
Q4: Is the inhibitory effect of this compound on NMDA receptors dependent on membrane potential?
A4: Yes, the inhibitory action of this compound on NMDA receptors is voltage-dependent.[4] The block is more pronounced at hyperpolarized membrane potentials.[4]
Q5: What are the intracellular signaling pathways involved in the potentiation of NMDA receptor currents by this compound in the prefrontal cortex?
A5: In pyramidal neurons of the prefrontal cortex, the potentiation of NMDA receptor currents by this compound is independent of the canonical Protein Kinase A (PKA) and Protein Phosphatase 1 (PP1) signaling cascade.[5] Instead, this effect is dependent on intracellular calcium (Ca²⁺), Calmodulin (CaM), and Protein Kinase C (PKC).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected potentiation of NMDA receptor currents in a system thought to lack D1 receptors. | This compound is directly modulating NMDA receptors in a D1 receptor-independent manner.[1] | 1. Confirm the absence of D1 receptors in your experimental system using techniques like Western blot or qPCR. 2. Consider that the observed effect is a direct, off-target action of this compound on NMDA receptors. |
| Variability in the direction of NMDA receptor modulation (potentiation vs. inhibition). | The effect of this compound is bidirectional and depends on its concentration and the concentration of glutamate/glycine.[1][2] The NMDA receptor subunit composition also plays a crucial role.[1] | 1. Carefully control the concentration of this compound in your experiments. Perform a full dose-response curve. 2. Maintain stable and known concentrations of glutamate and glycine. 3. Characterize the NMDA receptor subunit composition of your experimental model. |
| Inhibition of NMDA receptor currents is more pronounced at negative membrane potentials. | This is consistent with the voltage-dependent block of NMDA receptors by this compound.[4] | 1. When studying the inhibitory effects, perform voltage-clamp experiments at a range of holding potentials to characterize the voltage-dependence of the block. |
| Failure to block this compound-induced potentiation of NMDA currents with PKA inhibitors. | The signaling pathway for this specific off-target effect in prefrontal cortex neurons does not involve PKA.[5] | 1. To investigate the underlying mechanism, consider using inhibitors of PKC, or chelators of intracellular calcium.[5] |
| Observing a rise in intracellular calcium upon this compound application in cells co-expressing D1 and D2 receptors. | This compound can act as an agonist on D1-D2 receptor heterooligomers, leading to Gq/11 activation and subsequent calcium release.[6] | 1. If your system expresses both D1 and D2 receptors, be aware of the potential for D1-D2 heterooligomer formation and activation. 2. Use specific antagonists for both D1 and D2 receptors to dissect the pharmacology of the observed effect. |
Data Presentation
Table 1: Summary of this compound Effects on Different NMDA Receptor Subunits
| NMDA Receptor Subunit | Effect of this compound | Conditions |
| GluN2A | Potentiation / Inhibition | Potentiation at low concentrations; inhibition at high concentrations or high glutamate/glycine.[1][2] |
| GluN2B | Potentiation / Inhibition | Potentiation at low concentrations; inhibition at high concentrations or high glutamate/glycine.[1][2] |
| GluN2C | Inhibition | [1] |
| GluN2D | Inhibition | [1] |
Table 2: Comparison of D1 Receptor Ligands on GluN2A/B-Containing NMDA Receptors
| Ligand | Primary Target | Effect on GluN2A/B NMDA Receptors |
| This compound | D1 Receptor Agonist | Bidirectional (Potentiation/Inhibition)[1][2] |
| SKF 38393 | D1 Receptor Agonist | Inhibition[1] |
| Dopamine | D1/D2 Receptor Agonist | Inhibition[1] |
| SCH 23390 | D1 Receptor Antagonist | Inhibition[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure this compound Effects on NMDA Receptor Currents in Cultured Neurons or HEK293 Cells
-
Cell Preparation: Culture primary neurons or HEK293 cells expressing specific NMDA receptor subunits on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, and 0.05 picrotoxin, pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Use a standard internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
Co-apply varying concentrations of this compound with NMDA and glycine to determine its effect.
-
To test for D1 receptor independence, perform experiments in cells not expressing D1 receptors.
-
To test for voltage-dependence, repeat the measurements at different holding potentials.[4]
-
-
Data Analysis: Measure the peak and steady-state current amplitudes in the absence and presence of this compound. Normalize the currents to the baseline to quantify the percentage of potentiation or inhibition.
Mandatory Visualizations
Caption: Workflow for electrophysiological assessment of this compound on NMDA receptors.
Caption: D1-independent signaling of this compound at NMDA receptors in PFC neurons.
References
- 1. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Navigating SKF 81297 Dosing: A Technical Guide to Mitigating Motor Side Effects
Technical Support Center
For researchers and drug development professionals utilizing the selective dopamine D1-like receptor agonist SKF 81297, achieving the desired therapeutic effect while avoiding motor side effects is a critical experimental hurdle. This guide provides troubleshooting advice and frequently asked questions to aid in the optimization of this compound dosage in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for D1-like dopamine receptors (D1 and D5 subtypes). Its therapeutic potential in conditions like Parkinson's disease stems from its ability to stimulate these receptors in the brain, thereby mimicking the effects of dopamine.
Q2: What are the most common motor side effects observed with this compound administration in preclinical models?
The motor side effects of this compound are dose-dependent and can be complex. They range from hyperactivity and stereotypy at lower to moderate doses, to more severe effects at higher doses, including:
-
Abnormal Involuntary Movements (AIMs): These dyskinesia-like movements are a significant concern, particularly in animal models of Parkinson's disease.
-
Paradoxical Catalepsy or Decreased Locomotion: At higher concentrations, this compound can induce a state of motor rigidity or a significant reduction in movement, a phenomenon that is counterintuitive to its stimulatory effects at lower doses.[1]
Q3: How can I establish an optimal dose of this compound for my study?
A dose-response study is essential. Begin with a low dose and gradually escalate to identify the therapeutic window. It is crucial to concurrently monitor for both the desired therapeutic effects (e.g., improvement in motor function in a Parkinson's model) and the emergence of motor side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Hyperactivity and/or Stereotypy | The administered dose is likely within the stimulatory range but may be approaching the threshold for adverse effects. | Consider reducing the dose to a level that maintains the desired therapeutic effect without inducing excessive, non-purposeful movements. |
| Abnormal Involuntary Movements (AIMs) | The dose is likely too high, leading to overstimulation of the D1 receptor pathway. | Immediately lower the dosage in subsequent experiments. The severity of AIMs is generally dose-dependent. |
| Paradoxical Catalepsy or Reduced Locomotion | This can occur at high doses and may be due to complex downstream effects of excessive D1 receptor stimulation. | Significantly reduce the dose. This effect is a clear indicator of being outside the therapeutic window. |
| High Variability in Motor Response | Several factors can contribute, including animal strain, sex, age, and environmental conditions. | Ensure strict standardization of experimental conditions. Use littermate controls when possible and consider potential sex-specific effects. |
| No Observable Therapeutic Effect | The dose may be too low to engage the target receptors effectively. | Gradually increase the dose while carefully monitoring for the onset of motor side effects. |
Quantitative Data Summary
The following tables summarize dose ranges of this compound used in various preclinical models and the observed motor effects. It is important to note that optimal doses will vary depending on the specific animal model, species, and experimental goals.
Table 1: this compound Dose-Response on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg) | Observed Effect on Locomotion | Reference |
| Mouse | 1.0 - 10.0 | Dose-dependent decrease in cocaine-induced locomotor activity. | [2] |
| Mouse | 1.5 - 3.0 | Increased locomotor activity in control mice. | [3] |
| Rat | 0.4 - 0.8 | Increased locomotor activity. | |
| Mouse | 0.5 - 2.5 | Induction of non-locomotor and locomotor movements in paraplegic mice. | [4] |
Table 2: this compound and Abnormal Involuntary Movements (AIMs) in Rodent Models of Parkinson's Disease
| Species | Dose (mg/kg) | Observed Effect on AIMs | Reference |
| Rat | 0.8 | Induction of limb, axial, and orolingual AIMs. | [5] |
Table 3: this compound Dosing in Non-Human Primates
| Species | Dose Range (mg/kg, i.m.) | Observed Motor Effect | Reference |
| Rhesus Monkey (MPTP-lesioned) | 0.05 - 0.3 | Stimulation of motor behavior and induction of rotational behavior. | [6] |
| Rhesus Monkey (MPTP-lesioned) | 0.03 | Behaviorally inactive when administered alone. | [7] |
| Rhesus Monkey (MPTP-lesioned) | 0.3 | Behaviorally active dose. | [7] |
Experimental Protocols
Assessment of Locomotor Activity
-
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
-
Apparatus: Open field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity data between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Assessment of Abnormal Involuntary Movements (AIMs)
-
Objective: To quantify the severity of dyskinesia-like movements induced by this compound in a rodent model of Parkinson's disease (e.g., 6-OHDA lesioned rats).
-
Procedure:
-
Following this compound administration, observe the animal for a set period (e.g., 1-3 minutes) at regular intervals (e.g., every 20 minutes) for a total duration of several hours.
-
Score the severity of AIMs for different body regions (e.g., axial, limb, orolingual) using a standardized rating scale (e.g., 0-4 scale, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and not interrupted by sensory stimuli).
-
-
Data Analysis: Sum the scores for each body region at each time point to obtain a total AIMs score. Analyze the data using appropriate statistical tests to compare different dose groups.
Visualizations
References
- 1. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Dependent Behavioral Responses to SKF 81297
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D1 receptor agonist, SKF 81297, in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the dopamine D1-like receptors (D1 and D5).[1][2][3] Its primary mechanism of action involves binding to and activating these receptors, which are primarily coupled to the Gs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][5] This signaling cascade modulates neuronal excitability and gene expression.[4][6] Emerging evidence also suggests that D1 receptors can form heteromers with D2 receptors and couple to Gq/11, leading to intracellular calcium release.[7]
Q2: What are the expected dose-dependent behavioral effects of this compound?
A2: The behavioral effects of this compound are highly dose-dependent and can vary based on the animal model and the specific behavior being assessed. Generally, it exhibits a classic inverted U-shaped dose-response curve for cognitive functions like working memory, where low doses enhance performance and high doses can impair it.[8][9][10] For locomotor activity, it typically causes a dose-dependent increase, although very high doses can sometimes lead to stereotyped behaviors that may interfere with locomotion.[11][12] In unilateral 6-hydroxydopamine (6-OHDA) lesioned models of Parkinson's disease, this compound induces dose-dependent contralateral rotations.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound hydrobromide is soluble in aqueous solutions. For in vivo experiments, it is often dissolved in saline. It is recommended to prepare fresh solutions daily. If you encounter solubility issues, you can use a small percentage of a vehicle like DMSO, followed by dilution with saline or another aqueous buffer. One suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always ensure the final solution is clear and free of precipitates before injection.
Q4: What are some common troubleshooting issues with this compound experiments?
A4: Common issues include:
-
High variability in behavioral data: This can be due to factors such as animal strain, age, sex, housing conditions, and time of day for testing. Ensure strict standardization of all experimental parameters.
-
Lack of expected behavioral effect: This could be due to improper dosing, incorrect route of administration, or degradation of the compound. Verify your calculations, administration technique, and the integrity of your this compound stock.
-
Unexpected or paradoxical effects: High doses of this compound can lead to an impairment in cognitive tasks (inverted U-shaped curve) or the emergence of stereotyped behaviors that can confound the measurement of other activities like locomotion.[8][12] Consider a wide dose range in your pilot studies to identify the optimal dose for your desired effect.
Troubleshooting Guides
Issue 1: Inconsistent Locomotor Activity Results
| Symptom | Possible Cause | Suggested Solution |
| High inter-animal variability | Environmental factors | Acclimate animals to the testing room for at least 30-60 minutes before the experiment.[13] Handle animals consistently and gently. Ensure uniform lighting and noise levels in the testing arena. |
| Animal characteristics | Use animals of the same age, sex, and strain. Report these details in your methodology. | |
| No significant increase in locomotion | Dose too low | Test a range of doses (e.g., 1.0, 3.0, 10.0 mg/kg) to establish a dose-response curve for your specific animal model and conditions.[14] |
| Habituation to the testing chamber | A novel environment can induce hyperactivity, masking the drug's effect. Habituate the animals to the open field arena for a period before drug administration. | |
| Decreased locomotion at high doses | Competing stereotyped behaviors | Carefully observe the animals for stereotypies (e.g., repetitive sniffing, gnawing, head weaving).[12] If present, consider a lower dose range or score stereotypy as a separate behavioral measure. |
Issue 2: Difficulty Observing the Inverted U-Shaped Dose-Response in Working Memory Tasks
| Symptom | Possible Cause | Suggested Solution |
| Linear dose-response or no effect | Dose range is not optimal | The inverted U-shaped curve is highly sensitive to the dose range. Test a wider range of doses, including very low ones, to capture both the enhancing and impairing effects. For example, in aged monkeys, doses ranged from 0.0001 to 0.1 mg/kg.[8] |
| Task difficulty | If the task is too easy or too hard, it may not be sensitive to the modulatory effects of this compound. Adjust the task parameters (e.g., delay duration in a delayed response task) to achieve a baseline performance of around 75-85% correct. | |
| Animal's baseline performance | The effects of D1 agonists can depend on the baseline cognitive function of the animal.[15] Consider screening animals for their baseline performance and grouping them accordingly. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Animal Strain | Observed Effect | Reference |
| 1.0 - 10.0 | i.p. | Swiss-Webster | Dose-related decrease in cocaine-induced locomotor activity. | [14] |
| 1.0, 3.0, 6.0 | s.c. | Reserpinized mice | Dose-dependent increase in locomotor activity. | [16] |
| 0.5 - 2.5 | i.p. | CD1 and C57BL/6 | Significant induction of non-locomotor and locomotor movements. | [17] |
Table 2: Dose-Dependent Effects of this compound on Working Memory in Aged Monkeys
| Dose (mg/kg) | Route of Administration | Behavioral Task | Observed Effect | Reference |
| 0.0001 - 0.01 | i.m. | Delayed Response Task | Low doses improved performance. | [8] |
| > 0.01 | i.m. | Delayed Response Task | Higher doses impaired or had no effect on performance. | [8] |
Table 3: Dose-Dependent Effects of this compound on Rotational Behavior in 6-OHDA Lesioned Animals
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect | Reference |
| 0.05 - 0.3 | i.m. | MPTP-lesioned rhesus monkeys | Induced contralateral rotational behavior. | [18] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
-
Animal Acclimation: House mice in the testing facility for at least one week before the experiment. On the day of testing, transport the mice to the behavioral testing room and allow them to acclimate for at least 30-60 minutes in their home cages.[13]
-
Apparatus: Use an open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record locomotor activity.[19]
-
Procedure: a. Gently place each mouse individually into the center of the open-field arena. b. Allow the mouse to habituate to the arena for a predetermined period (e.g., 30 minutes). c. After habituation, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). d. Immediately return the mouse to the arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify horizontal activity (beam breaks or distance traveled) and vertical activity (rearing). Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
Protocol 2: Delayed Response Task for Working Memory in Monkeys
-
Apparatus: Use a Wisconsin General Test Apparatus (WGTA) or a computer-automated testing system.[20] The apparatus should have a central compartment for the monkey and a test tray with two or more food wells.
-
Pre-training: Train the monkeys on the basic task of displacing an object to retrieve a food reward.
-
Procedure: a. Sample Phase: The monkey observes the researcher baiting one of the food wells. An opaque screen is then lowered, blocking the monkey's view of the wells. b. Delay Phase: A delay period of a specific duration (e.g., 5, 15, 30 seconds) is imposed. c. Choice Phase: The screen is raised, and the monkey is allowed to choose one of the covered food wells. A correct choice is rewarded with the food. d. Inter-trial Interval: A brief period separates each trial.
-
Drug Administration: Administer this compound or vehicle intramuscularly a set time before the testing session.
-
Data Analysis: The primary measure is the percentage of correct responses at each delay interval.
Protocol 3: Rotational Behavior in 6-OHDA Lesioned Rats
-
Animal Model: Create a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. Allow animals to recover for at least two weeks.
-
Apparatus: Use a circular arena and an automated rotometer system that can detect full 360° turns in both clockwise and counter-clockwise directions.[21]
-
Procedure: a. Acclimate the rat to the testing room. b. Administer this compound or vehicle. c. Place the rat in the rotational behavior monitoring system. d. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a specified period (e.g., 90-120 minutes).
-
Data Analysis: Express the data as net contralateral rotations per minute (contralateral rotations - ipsilateral rotations).
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: Experimental workflow for locomotor activity.
Caption: Experimental workflow for rotational behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. D(1) dopamine receptor activation reduces GABA(A) receptor currents in neostriatal neurons through a PKA/DARPP-32/PP1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Inverted U-Shaped Effect of Dopamine (D2-Like) Receptor Activation on Focal and Nonfocal Plasticity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Inverted-U dopamine D1 receptor actions on prefrontal neurons engaged in working memory | Semantic Scholar [semanticscholar.org]
- 11. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inverted-U shaped dopamine actions on human working memory and cognitive control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]
Technical Support Center: SKF 81297 and Seizure Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dopamine D1 receptor agonist, SKF 81297. The following information addresses the potential for this compound to induce seizures at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). Its central activity following systemic administration makes it a valuable tool for studying the role of D1 receptor signaling in various physiological and pathological processes.[1]
Q2: Is there evidence that high doses of this compound can induce seizures?
A2: Yes, several preclinical studies have demonstrated that high doses of this compound can induce both behavioral and electrophysiological seizures.[2][3][4] Activation of dopamine D1 receptors has been shown to be associated with epileptiform activity and a reduction in seizure threshold.[2][5][6][7][8]
Q3: At what doses have seizures been observed with this compound?
A3: In mice, behavioral and electrophysiological seizures have been reported at doses of 2.5 mg/kg and 5.0 mg/kg administered intraperitoneally (i.p.).[2][4] Electrophysiological recordings in the dentate gyrus showed that seizure activity typically peaks between 30-45 minutes after administration and subsides by 60 minutes.[2][3]
Q4: What is the proposed molecular mechanism for this compound-induced seizures?
A4: The proconvulsant effects of this compound are linked to the activation of downstream signaling pathways. Studies have shown that seizure-inducing doses of this compound lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK) in the dentate gyrus.[2][4] Additionally, repeated administration of this compound can lead to hyperactivation of the mTOR signaling pathway in the hippocampus, which is associated with kindled seizures.[9]
Q5: Are there ways to mitigate the risk of seizures when using this compound in animal experiments?
A5: Yes. The risk of seizures can be mitigated by:
-
Careful Dose Selection: Use the lowest effective dose of this compound for your experimental paradigm.
-
Pharmacological Blockade: Co-administration of a D1 receptor antagonist, such as SCH 23390, has been shown to prevent this compound-induced seizures.[2]
-
Alternative Approaches: In some studies, a cannabinoid CB1 receptor agonist (CP 55,940) also prevented seizures induced by this compound.[2]
Troubleshooting Guide
Issue: Unexpected Seizure-like Behaviors Observed in Experimental Animals Following this compound Administration.
This guide will help you troubleshoot and understand the potential causes of seizure-like activity in your experiments.
Caption: Troubleshooting logic for this compound-induced seizures.
Data Presentation
Table 1: Quantitative Data on this compound-Induced Seizures in Mice
| Parameter | Value | Species | Route of Administration | Source |
| Behavioral Seizure-Inducing Dose | 2.5 mg/kg and 5.0 mg/kg | Mouse | i.p. | [2][4] |
| Electrophysiological Seizure-Inducing Dose | 5.0 mg/kg | Mouse | i.p. | [3] |
| Peak Seizure Activity | 30-45 minutes post-injection | Mouse | i.p. | [2][3] |
| Seizure Prevention | Co-administration of SCH 23390 (D1 antagonist) | Mouse | i.p. | [2] |
Experimental Protocols
Key Experiment: Assessment of Seizure Induction by this compound in Mice
This protocol is a summary of the methodology used in published studies to investigate the proconvulsant effects of this compound.
Caption: Experimental workflow for assessing this compound seizure potential.
Signaling Pathways
Diagram 1: Proposed Signaling Pathway for this compound-Induced Seizures
This diagram illustrates the proposed molecular cascade initiated by high doses of this compound, leading to downstream effects associated with seizure activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of dopamine in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of dopamine signaling in epileptogenesis [frontiersin.org]
- 7. Dopaminergic regulation of epileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated stimulation of dopamine D1-like receptor and hyperactivation of mTOR signaling lead to generalized seizures, altered dentate gyrus plasticity, and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling SKF 81297 hydrobromide
This technical support center provides best practices for the storage and handling of SKF 81297 hydrobromide, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I store the solid this compound hydrobromide powder?
A1: Solid this compound hydrobromide should be stored desiccated at +4°C for short-term storage.[1][2] For long-term storage, -20°C is recommended, ensuring the container is tightly sealed and protected from moisture and light.[3][4] Always store in the original container, which should be clearly labeled and checked for leaks.[5]
Q2: What are the recommended solvents for reconstituting this compound hydrobromide?
A2: this compound hydrobromide is soluble in several organic solvents and to a limited extent in water. Dimethyl sulfoxide (DMSO) is a common solvent, with solubility up to 100 mM or 120 mg/mL.[1][2][3] It is also soluble in dimethylformamide (DMF) at approximately 20 mg/mL and in ethanol at about 2 mg/mL.[6] For aqueous solutions, it is soluble in water up to 10 mM with gentle warming.[1][2]
Q3: I'm having trouble dissolving the compound in an aqueous buffer. What should I do?
A3: Direct dissolution in aqueous buffers can be challenging as the compound is sparingly soluble.[6] The recommended method is to first dissolve the this compound hydrobromide in DMSO to create a concentrated stock solution.[6] You can then dilute this stock solution with your aqueous buffer of choice.[6] For example, a 1:20 dilution of a DMSO stock in PBS (pH 7.2) has been reported.[6] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[3][4]
Q4: How should I store stock solutions of this compound hydrobromide?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[3][4] The containers should be tightly sealed and protected from light.[3][4] It is not recommended to store aqueous solutions for extended periods.[6] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3][4]
Q5: What safety precautions should I take when handling this compound hydrobromide?
A5: this compound hydrobromide is considered a hazardous substance.[5] It is crucial to avoid all personal contact, including inhalation of the powder.[5] Always handle the compound in a well-ventilated area.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] For handling the powder, a dust respirator is recommended.[5] Do not eat, drink, or smoke while handling.[5] After handling, wash your hands thoroughly with soap and water.[5]
Q6: What should I do in case of a spill?
A6: For minor spills of the powder, use dry clean-up procedures to avoid generating dust.[5] You can dampen the powder with water before sweeping it up.[5] A vacuum cleaner fitted with a HEPA filter can also be used.[5] The collected waste should be placed in a suitable, sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's safety protocols for hazardous material cleanup.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Solid) | Desiccate at +4°C | [1][2] |
| -20°C (Long-term) | [3][4][6] | |
| Stability (Solid) | ≥ 4 years at -20°C | [6] |
| Solubility in DMSO | to 100 mM | [1][2] |
| ≥ 20 mg/mL | [3][6] | |
| 120 mg/mL (with sonication) | [3] | |
| Solubility in Water | to 10 mM (with gentle warming) | [1][2] |
| Solubility in DMF | ~20 mg/mL | [6] |
| Solubility in Ethanol | ~2 mg/mL | [6] |
| Stock Solution Storage | -20°C for 1 month | [3][4] |
| -80°C for 6 months | [3][4] |
Experimental Protocols
Protocol for Reconstitution and Preparation of a Stock Solution
-
Preparation: Before opening the vial, bring the this compound hydrobromide to room temperature. This minimizes the condensation of moisture on the compound.
-
Safety Precautions: Conduct all work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Selection: Choose an appropriate solvent based on the required concentration and experimental design. DMSO is recommended for high-concentration stock solutions.[3][6]
-
Calculation: Use the batch-specific molecular weight found on the vial's certificate of analysis to calculate the required volume of solvent to achieve the desired concentration.[7]
-
Dissolution: Add the calculated volume of solvent to the vial containing the this compound hydrobromide. The solvent should be purged with an inert gas.[6] Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can be used to aid dissolution in water.[1][2]
-
Aliquoting and Storage: Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[3][4]
Visual Guides
Caption: Troubleshooting flowchart for common issues with this compound hydrobromide.
Caption: General experimental workflow for this compound hydrobromide.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bio-techne.com [bio-techne.com]
Technical Support Center: Interpreting Bidirectional Effects of SKF 81297
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bidirectional or unexpected effects during experiments with the D1-like receptor agonist, SKF 81297.
Troubleshooting Guides & FAQs
Here we address common issues and questions regarding the complex pharmacology of this compound.
Q1: Why am I observing opposite effects of this compound at different concentrations?
This is a frequently reported phenomenon with this compound and can be attributed to several factors:
-
Biphasic Dose-Response at the D1 Receptor: Like many dopamine agonists, this compound can exhibit a biphasic or "U-shaped" dose-response curve for certain biological readouts. Low doses may produce a stimulatory effect, while higher doses can lead to a reduced or even inhibitory effect. This can be due to receptor desensitization, engagement of different signaling pathways at varying levels of receptor occupancy, or homeostatic adaptations of the system. For instance, low doses of this compound have been shown to improve spatial working memory in aged monkeys, whereas higher doses can impair performance.[1]
-
Off-Target Effects on NMDA Receptors: this compound can directly modulate N-methyl-D-aspartate (NMDA) receptors in a D1 receptor-independent manner. This modulation is also bidirectional and dose-dependent. At lower concentrations, this compound can potentiate NMDA receptor currents, particularly those containing GluN2A and GluN2B subunits.[2][3] Conversely, at higher concentrations, it can inhibit these same receptors.[2][3] This bidirectional modulation of NMDA receptors can contribute to opposing cellular and behavioral outcomes depending on the concentration used.
-
Biased Agonism: this compound can act as a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. The balance between G-protein-mediated signaling (e.g., cAMP production) and β-arrestin-mediated signaling can be concentration-dependent, leading to different functional consequences at different doses.
Q2: My results suggest off-target effects of this compound. What are the known non-D1 receptor targets?
The most well-documented off-target effect of this compound is its direct modulation of NMDA receptors.[2][3] This interaction is independent of D1 receptor expression.[2] Specifically, this compound has been shown to:
-
Potentiate currents from NMDA receptors containing GluN2A and GluN2B subunits at lower concentrations.[2][3]
-
Inhibit currents from NMDA receptors containing GluN2A and GluN2B subunits at higher concentrations.[2][3]
-
Inhibit currents from NMDA receptors containing GluN2C and GluN2D subunits.[2][3]
It is crucial to consider these D1-independent effects when interpreting your data, especially when working with systems where both dopamine and glutamate signaling are relevant.
Q3: I am seeing a discrepancy between my in vitro (e.g., cAMP assay) and in vivo (e.g., behavioral) results. What could be the cause?
Discrepancies between in vitro and in vivo findings are common in pharmacology and can be particularly pronounced with a compound like this compound. Potential reasons include:
-
Biased Agonism: A simple in vitro assay, such as a cAMP accumulation assay, measures only one aspect of the drug's signaling profile (G-protein activation). However, in a complex biological system, β-arrestin-mediated signaling, which is not captured by this assay, can significantly contribute to the overall physiological effect. This compound has been shown to be a biased agonist, and this functional selectivity can lead to different outcomes in vivo.[4][5]
-
Off-Target Effects: As discussed in Q2, the D1-independent effects of this compound on NMDA receptors can play a significant role in vivo, modulating neuronal excitability and synaptic plasticity in ways not predicted by its D1 receptor activity alone.[2][3]
-
Pharmacokinetics and Metabolism: The concentration of this compound reaching the target tissue in vivo can vary over time and may be different from the fixed concentration used in vitro. Metabolites of this compound may also have their own pharmacological activity.
-
Circuit-Level Effects: In vivo, this compound will act on D1 receptors within complex neural circuits. The net effect on behavior is an integration of its actions on multiple cell types and brain regions, which can be difficult to predict from isolated cell-based assays.
Q4: How can I experimentally dissect the contribution of D1 receptor-dependent vs. -independent effects of this compound?
To differentiate between on-target and off-target effects, consider the following experimental controls:
-
Use of a D1 Receptor Antagonist: Pre-treatment with a selective D1 receptor antagonist, such as SCH 23390, should block the D1 receptor-mediated effects of this compound. Any remaining effects can be attributed to D1-independent mechanisms.
-
Use of a Structurally Different D1 Agonist: Comparing the effects of this compound with another D1 agonist from a different chemical class can be informative. If both compounds produce the same effect, it is more likely to be a D1 receptor-mediated phenomenon.
-
Experiments in D1 Receptor Knockout Models: The most definitive way to assess D1-independent effects is to perform experiments in cells or animals lacking the D1 receptor.
-
Direct Measurement of NMDA Receptor Function: If you suspect NMDA receptor modulation, you can directly measure NMDA-evoked currents or downstream signaling events in the presence of this compound and a D1 antagonist.
Data Presentation
Table 1: In Vitro Pharmacology of this compound at Human Dopamine Receptors
| Parameter | Receptor | Assay | Value | Reference |
| EC50 | D1 | cAMP Accumulation | 4.7 nM | [6] |
| D5 | cAMP Accumulation | 1.4 nM | [6] | |
| D1 | β-arrestin Recruitment | 360 nM | [7] | |
| Ki | D1 | [3H]-SCH23390 displacement | 15 nM | [6] |
Table 2: In Vivo Dosages of this compound in Rodent and Primate Models
| Species | Model | Dosage Range | Observed Effect | Reference |
| Rhesus Monkey | MPTP-lesioned (Parkinson's model) | 0.05 - 0.3 mg/kg (i.m.) | Stimulation of motor behavior | [8] |
| Rhesus Monkey | Aged (Cognitive function) | 0.0001 - 0.01 mg/kg | Dose-dependent improvement then impairment of spatial working memory | [1] |
| Mouse | Locomotor activity | 1.5 - 3 mg/kg | Increased locomotor activity | [9] |
| Rat | Reversal learning | 100 - 250 µg/kg | Impaired initial reversal learning | [10] |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is a general guideline for measuring Gs-coupled D1 receptor activation by this compound in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS or serum-free medium).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the D1-expressing HEK293 cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. Also, prepare solutions of forskolin and a vehicle control.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the different concentrations of this compound, forskolin, or vehicle to the wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., HTRF, ELISA) following the kit protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
2. ERK1/2 Phosphorylation Assay
This protocol provides a general framework for measuring β-arrestin-dependent signaling by assessing ERK1/2 phosphorylation.
Materials:
-
Cells expressing the D1 receptor (e.g., CHO or HEK293 cells).
-
Serum-free cell culture medium.
-
This compound.
-
Positive control (e.g., EGF for cells with endogenous EGFR).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Primary antibody against total ERK1/2.
-
Secondary antibodies (e.g., HRP-conjugated for Western blotting or fluorescently-labeled for immunofluorescence).
-
Detection method (e.g., Western blot apparatus, fluorescence microscope, or plate reader for AlphaLISA/TR-FRET).
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Before stimulation, serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.
-
Cell Stimulation:
-
Replace the serum-free medium with fresh serum-free medium.
-
Add various concentrations of this compound or a positive control to the cells.
-
Incubate for a short period (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice to lyse the cells and extract proteins.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of p-ERK1/2 and Total ERK1/2:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA/AlphaLISA/TR-FRET: Use a commercially available kit to quantify p-ERK1/2 and total ERK1/2 in the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal for each sample.
-
Generate a dose-response curve and calculate the EC50 for ERK1/2 phosphorylation.
-
Visualizations
References
- 1. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing inconsistent results in SKF 81297 research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in SKF 81297 research. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of working with this potent and selective dopamine D1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound is a dopamine D1-like receptor agonist.[1][2] Its primary and most studied signaling cascade involves the activation of D1 receptors, which are coupled to the Gαs or Gαolf G-proteins.[3] This activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream protein targets, modulating neuronal activity and gene expression.[4][5]
Q2: Can this compound activate other signaling pathways?
A2: Yes, research has revealed that D1 receptor activation can be more complex. There are reports of D1-like receptors coupling to Gq/11, which stimulates phospholipase C (PLC) and leads to intracellular calcium release.[6] This alternative signaling may occur through the formation of D1-D2 dopamine receptor heterooligomers, which possess a unique pharmacology.[6] Therefore, the cellular context and the presence of D2 receptors can influence the signaling outcome.
Q3: Why am I observing dose-dependent biphasic or paradoxical effects?
A3: Dose-dependent inconsistencies are a known phenomenon with D1 receptor agonists. For instance, in studies on spatial working memory in aged monkeys, low doses of this compound improved performance, while higher doses either had no effect or impaired performance.[7] This suggests a narrow therapeutic window for optimal D1 receptor stimulation. Overstimulation of the dopaminergic system can lead to side effects like dyskinesia.[4] Furthermore, in transgenic mice overexpressing the D1 receptor, this compound paradoxically suppressed locomotor activity, whereas it stimulated activity in control animals.[8]
Q4: Could my results be influenced by off-target effects of this compound?
A4: Recent evidence suggests that this compound can modulate NMDA receptor currents independently of D1 receptor activation. One study found that this compound potentiated NMDA currents in a dose-dependent manner, even in cells not expressing D1 receptors.[9] This D1-independent effect on NMDA receptors, which can be bidirectional depending on the concentration and glutamate/glycine levels, could be a significant source of variability in experimental results.[9]
Q5: How does this compound compare to other D1 agonists?
A5: While being a potent D1 agonist, this compound can produce different effects compared to other D1 agonists like A-77636 or SKF 82958. For example, in drug discrimination studies involving cocaine, SKF 82958 significantly shifted the cocaine dose-effect curve, while this compound only showed a non-significant trend.[10] These differences suggest that not all D1 agonists have identical actions, which could be due to variations in functional selectivity or other pharmacological properties.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Locomotor Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is outside the optimal range. | Perform a full dose-response curve. | The effect of this compound on motor activity can be dose-dependent.[2][8] Low doses may be insufficient, while excessively high doses could lead to paradoxical suppression or side effects. |
| Genetic background of the animal model. | Use wild-type littermates as controls. | Overexpression of the D1 receptor has been shown to reverse the locomotor-stimulating effects of this compound.[8] |
| Interaction with other neurotransmitter systems. | Consider co-administration with antagonists for other receptors (e.g., D2 or NMDA) to isolate the D1-mediated effect. | This compound can act synergistically with D2 agonists.[11] It also has D1-independent effects on NMDA receptors.[9] |
| Drug stability and delivery. | Prepare fresh solutions of this compound hydrobromide. Ensure proper vehicle and route of administration. | Catechol-based agonists can be susceptible to degradation.[12] Solubility in water may require gentle warming.[1] |
Issue 2: Variability in Cognitive Enhancement Studies
| Potential Cause | Troubleshooting Step | Rationale |
| "Inverted-U" dose-response relationship. | Test a wide range of doses, including very low ones. | Cognitive function is sensitive to dopamine levels. Both insufficient and excessive D1 receptor stimulation can impair performance.[7] |
| Age of the animal subjects. | Account for age as a variable. | The effects of D1 agonists on cognition have been specifically noted in aged subjects with pre-existing dopamine deficits.[7] |
| Baseline cognitive performance. | Assess baseline performance before drug administration. | The effects of cognitive enhancers can be more pronounced in subjects with lower baseline performance. |
| Off-target NMDA receptor modulation. | Use a D1 antagonist like SCH 23390 to confirm the effect is D1-mediated. | This compound's modulation of NMDA receptors could influence cognitive tasks independently of D1 activation.[9] Using an antagonist can help dissect these effects.[7] |
Data Summary Tables
Table 1: Reported Effective Concentrations and Doses of this compound
| Experiment Type | Model System | Concentration / Dose | Observed Effect | Reference |
| Sodium Current Reduction | Hippocampal Neurons (in vitro) | IC₅₀: ~825 nM | Reduction of peak Na+ current | [13] |
| NR2B Expression | Prefrontal Cortex Neurons (in vitro) | 10 µM | Increased NR2B expression and clustering | [3] |
| Motor Behavior | MPTP-lesioned Rhesus Monkeys | 0.05 - 0.3 mg/kg (i.m.) | Stimulation of motor behavior | [2] |
| Working Memory | Aged Rhesus Monkeys | Low doses (e.g., 0.001-0.01 mg/kg) | Improved performance | [7] |
| Working Memory | Aged Rhesus Monkeys | Higher doses (e.g., >0.03 mg/kg) | Impaired performance | [7] |
| Synergistic Motor Behavior | MPTP-lesioned Rhesus Monkeys | 0.03 mg/kg (with D2 agonist) | Significant motor stimulation | [11] |
Table 2: Solubility and Preparation of this compound Hydrobromide
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM | [1] | |
| Water | 10 mM | Requires gentle warming | [1] |
Experimental Protocols
Protocol 1: Assessment of Motor Behavior in a Unilateral Parkinson's Disease Primate Model
This protocol is based on methodologies used in studies with MPTP-lesioned monkeys.[2][11]
-
Animal Model: Unilaterally MPTP-lesioned rhesus monkeys, exhibiting stable parkinsonian symptoms.
-
Drug Preparation: Dissolve this compound hydrobromide in saline to the desired concentration. Prepare fresh on the day of the experiment.
-
Administration: Administer this compound via intramuscular (i.m.) injection at doses ranging from 0.03 mg/kg to 0.3 mg/kg.
-
Behavioral Observation:
-
Record rotational behavior (turns contralateral to the lesion) over a period of at least 2 hours post-injection.
-
Observe and score the use of the contralateral (more affected) limb for tasks like hand use or food retrieval.
-
-
Control Experiments:
-
Administer vehicle (saline) only to establish baseline behavior.
-
To confirm D1 receptor mediation, pre-treat with a D1 antagonist (e.g., SCH 23390, 0.05 mg/kg) before this compound administration.
-
To test for D2 receptor involvement, pre-treat with a D2 antagonist (e.g., remoxipride, 1 mg/kg).[2]
-
Visualizing Experimental Complexity
Signaling Pathways and Troubleshooting Logic
Caption: Potential signaling pathways activated by this compound.
References
- 1. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. The selective dopamine D1 receptor agonist, this compound, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are D1 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Specificity of SKF 81297 in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments using the D1-like dopamine receptor agonist, SKF 81297. The following information will help ensure the observed effects are specifically mediated by the intended target.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] It is centrally active after systemic administration in vivo.[1] Its binding to the D1 receptor is characterized by a high affinity, which is greater than that of dopamine itself.[3]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its ability to modulate N-methyl-D-aspartate (NMDA) receptor currents in a D1 receptor-independent manner.[4][5][6] It can potentiate currents from GluN2A and GluN2B subunit-containing NMDA receptors, while inhibiting those from GluN2C and GluN2D subunits.[4][5] Additionally, in systems where D1 and D2 receptors form heterooligomers, this compound can act as a partial agonist at the D2 receptor.[7][8]
Q3: How can I be sure the effects I'm seeing are due to D1 receptor activation and not off-target effects?
To ensure the observed effects are specific to D1 receptor activation, a rigorous set of control experiments is essential. These include:
-
Pharmacological blockade: Use a selective D1 receptor antagonist to see if it can block the effects of this compound.
-
Use of an alternative D1 agonist: Compare the effects of this compound with another structurally different D1 agonist.
-
Experiments in a null background: If possible, use cells or animals lacking the D1 receptor to confirm the target dependency.
-
Control for NMDA receptor modulation: If your system expresses NMDA receptors, it is crucial to test the effect of this compound in the presence of an NMDA receptor antagonist.
-
Control for D2 receptor interaction: In systems with D2 receptor co-expression, a D2 receptor antagonist can help dissect any contribution from D1-D2 heteromers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed effect is not blocked by a D1 antagonist (e.g., SCH 23390). | The effect may be due to an off-target interaction, most notably with NMDA receptors.[4][5] | 1. Perform the experiment in the presence of a non-competitive NMDA receptor antagonist (e.g., MK-801) to see if the effect is blocked. 2. Test a structurally different D1 agonist (e.g., SKF 38393) to see if it produces the same effect. Notably, SKF 38393 has been shown to inhibit NMDA receptor currents, in contrast to the potentiating effect of this compound.[4][5] |
| Unexpected or paradoxical effects are observed, especially in neuronal co-cultures or in vivo. | This could be due to the bidirectional modulation of different NMDA receptor subtypes by this compound.[4][5] It could also involve interactions with D2 receptors in D1-D2 heteromers, leading to Gq/11 activation.[7][8] | 1. Characterize the NMDA receptor subunit composition of your experimental system. 2. Use a selective D2 receptor antagonist (e.g., raclopride) to determine if D2 receptors are involved.[8] |
| The magnitude of the response to this compound is inconsistent across experiments. | This could be due to variability in the expression levels of D1 receptors, NMDA receptors, or D2 receptors, which can influence the net effect of the compound. | 1. Ensure consistent cell culture conditions or animal models. 2. Quantify receptor expression levels (e.g., via Western blot or qPCR) to correlate with the functional response. |
Quantitative Data Summary
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| pKi | D1 Receptor | Human | 7.82 | Competition radioligand binding assay ([3H]-SCH23390) | [9] |
| pEC50 | D1 Receptor | Human | 5.02 | β-arrestin2 recruitment assay | [9] |
Experimental Protocols
Protocol 1: Pharmacological Blockade to Confirm D1 Receptor Specificity
Objective: To determine if the effect of this compound is mediated by the D1 receptor.
Methodology:
-
Prepare your experimental system (e.g., cell culture, tissue slice).
-
Establish a baseline measurement of the parameter of interest.
-
Pre-incubate the system with a selective D1 receptor antagonist (e.g., 1 µM SCH 23390) for a sufficient time to ensure receptor blockade (typically 15-30 minutes).
-
While maintaining the antagonist in the system, apply this compound at a concentration that previously elicited a response.
-
Measure the parameter of interest and compare it to the response obtained with this compound alone.
-
Positive Control: Apply this compound alone to confirm a response.
-
Negative Control: Apply the D1 antagonist alone to ensure it has no effect on the baseline.
Expected Outcome: If the effect of this compound is D1 receptor-mediated, pre-incubation with the antagonist should significantly reduce or completely block the response.
Protocol 2: Control for NMDA Receptor Off-Target Effects
Objective: To determine if the effect of this compound is independent of NMDA receptor modulation.
Methodology:
-
Prepare your experimental system.
-
Establish a baseline measurement.
-
Pre-incubate the system with a non-competitive NMDA receptor antagonist (e.g., 10 µM MK-801) for 15-30 minutes.
-
Apply this compound in the presence of the NMDA receptor antagonist.
-
Measure the response and compare it to the response with this compound alone.
-
Control: If the system is sensitive to NMDA, confirm that the antagonist blocks the effect of an NMDA application.
Expected Outcome: If the effect of this compound is independent of NMDA receptor modulation, the response should be unchanged in the presence of the NMDA receptor antagonist. If the effect is altered, it suggests an off-target interaction.
Visualizations
Caption: Signaling pathways of this compound, including on-target and off-target effects.
Caption: Decision-making workflow for testing the specificity of this compound effects.
References
- 1. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. pnas.org [pnas.org]
- 8. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Analysis of Dopamine D1 Receptor Agonists SKF 81297 and SKF 82958 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used dopamine D1 receptor agonists, SKF 81297 and SKF 82958, based on their performance in various rodent models. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs in the study of dopaminergic systems and related neurological and psychiatric disorders.
At a Glance: Key Differences and Performance Summary
This compound and SKF 82958 are both benzazepine derivatives that act as agonists at D1-like dopamine receptors. However, subtle structural differences lead to distinct pharmacological profiles and behavioral effects in rodents. SKF 82958 is generally considered a full and more potent agonist compared to this compound. This is reflected in its ability to induce a conditioned place preference, a measure of rewarding effects, which is not observed with this compound.[1] Conversely, in some behavioral paradigms, such as drug discrimination, this compound can fully substitute for SKF 82958, suggesting they share similar subjective effects.[2]
The following tables summarize the key quantitative data from comparative studies in rodent models.
Data Presentation
Table 1: Comparative Effects on Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Effect on Cocaine-Induced Locomotor Activity | Reference |
| This compound | 1 - 10 | Dose-related decrease | [3] |
| SKF 82958 | 1 - 10 | Dose-related decrease | [3] |
Table 2: Comparative Effects in Conditioned Place Preference (CPP) in Rats
| Compound | Doses Tested (mg/kg, i.p.) | Outcome | Reference |
| This compound | 0.25, 0.50, 1.0, 2.0, 4.0 | No conditioned place preference | [1] |
| SKF 82958 | 0.01, 0.025, 0.05, 0.075, 0.10 | Significant place preference at 0.05 mg/kg | [1] |
Table 3: Comparative Effects in Drug Discrimination Studies in Rats
| Training Drug | Test Compound | Substitution | Notes | Reference |
| SKF 82958 | This compound | Full substitution | Suggests similar subjective effects. | [2] |
| Cocaine | This compound | Partial substitution (~49%) | [3] | |
| Cocaine | SKF 82958 | Partial substitution (~35%) | Significantly shifted the cocaine dose-effect curve to the left. | [3] |
Experimental Protocols
Locomotor Activity Assessment in Mice
This protocol is based on the methodology described by Chausmer and Katz (2002).[3]
-
Animals: Drug-naive Swiss-Webster mice.
-
Apparatus: Standard rodent locomotor activity chambers equipped with photobeam detectors to automatically record horizontal movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are pretreated with either this compound (1-10 mg/kg, i.p.), SKF 82958 (1-10 mg/kg, i.p.), or vehicle.
-
Following pretreatment, cocaine (5-56 mg/kg, i.p.) or saline is administered.
-
Mice are immediately placed in the locomotor activity chambers.
-
Locomotor activity is recorded for a 30-minute period.
-
-
Data Analysis: Total locomotor counts or distance traveled are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different drug treatments.
Conditioned Place Preference (CPP) in Rats
This protocol is based on the methodology described by Beninger and colleagues (1998).[1]
-
Animals: Male Wistar rats.
-
Apparatus: A three-compartment place conditioning apparatus. The two conditioning compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures), and a smaller neutral start box.
-
Procedure:
-
Pre-conditioning Phase: On day 1, rats are placed in the start box and allowed to freely explore all three compartments for 15 minutes to establish baseline preference.
-
Conditioning Phase (8 days):
-
On drug conditioning days (e.g., days 2, 4, 6, 8), rats receive an injection of either this compound (0.25-4.0 mg/kg, i.p.), SKF 82958 (0.01-0.10 mg/kg, i.p.), or vehicle and are confined to one of the conditioning compartments for 30 minutes.
-
On saline conditioning days (e.g., days 3, 5, 7, 9), rats receive a saline injection and are confined to the opposite compartment for 30 minutes. The drug-paired compartment is counterbalanced across animals.
-
-
Test Phase: On day 10, rats are placed in the start box in a drug-free state and allowed to freely explore all three compartments for 15 minutes.
-
-
Data Analysis: The time spent in each compartment during the test phase is recorded and analyzed. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase and/or the saline-paired compartment indicates a conditioned place preference.
Drug Discrimination in Rats
This protocol is based on the methodology described by Haile et al. (2000).[2]
-
Animals: Rats trained to discriminate a specific drug from vehicle.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats are trained to press one lever after an injection of the training drug (e.g., SKF 82958, 0.03 mg/kg) and the other lever after a vehicle injection to receive a food reward. Training continues until a high level of accuracy is achieved.
-
Testing:
-
On test days, rats receive an injection of a test drug (e.g., various doses of this compound) or the training drug.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
-
-
Data Analysis: Full substitution is considered to have occurred if a dose of the test drug results in a high percentage (e.g., >80%) of responses on the drug-appropriate lever. Partial substitution is noted when an intermediate level of responding on the drug-appropriate lever is observed.
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Both this compound and SKF 82958 exert their effects primarily through the activation of the dopamine D1 receptor, a G-protein coupled receptor. The canonical signaling pathway involves the coupling to Gαs/olf, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), thereby amplifying the signaling cascade. There is also evidence for D1 receptor coupling to Gαq, which activates the phospholipase C (PLC) pathway.
Caption: Canonical and alternative signaling pathways of the D1 dopamine receptor.
Comparative Experimental Workflow in Rodent Models
The following diagram illustrates a typical workflow for comparing the behavioral effects of this compound and SKF 82958 in rodent models.
Caption: A generalized workflow for comparing this compound and SKF 82958 in rodent behavioral models.
Conclusion
The choice between this compound and SKF 82958 for in vivo rodent studies depends on the specific research question. SKF 82958, with its full agonist profile and demonstrated rewarding properties, may be more suitable for studies investigating the reinforcing effects of D1 receptor activation, such as in models of addiction. This compound, while also a potent D1 agonist, appears to lack intrinsic rewarding effects in the CPP paradigm but can produce similar subjective effects to SKF 82958, making it a useful tool for dissociating the motor-activating and rewarding properties of D1 receptor stimulation. Researchers should carefully consider the desired pharmacological profile and the specific behavioral endpoints of their study when selecting between these two valuable research compounds.
References
A Comparative Analysis of SKF 81297 and A-77636 for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent D1 Receptor Agonists
The quest for effective cognitive enhancers has led researchers to explore various pharmacological targets, with the dopamine D1 receptor emerging as a promising candidate for improving cognitive functions, particularly working memory. Among the numerous D1 receptor agonists developed, SKF 81297 and A-77636 have been extensively studied. This guide provides a comprehensive comparison of these two compounds, focusing on their pharmacological profiles, efficacy in cognitive enhancement studies, and the underlying molecular mechanisms.
Pharmacological Profile: A Tale of Two Agonists
Both this compound and A-77636 are selective agonists for the dopamine D1 receptor. However, they exhibit distinct pharmacological properties, including differences in binding affinity, potency, and functional selectivity. These differences are critical for interpreting experimental outcomes and for selecting the appropriate tool compound for specific research questions.
Table 1: Quantitative Pharmacological Data for this compound and A-77636
| Parameter | This compound | A-77636 | References |
| Binding Affinity (Ki, nM) | |||
| Dopamine D1 Receptor | 0.6 - 2.3 | 39.8 | [1][2] |
| Dopamine D2 Receptor | 130 - 830 | >10,000 | [1][3] |
| Dopamine D3 Receptor | 460 | >10,000 | [1] |
| Dopamine D4 Receptor | 1600 | >10,000 | [1] |
| Dopamine D5 Receptor | 1.1 - 1.8 | 15.8 | [1] |
| Functional Potency (EC50, nM) | |||
| D1 Receptor (cAMP accumulation) | 1.5 - 10 | 1.1 - 3.0 | [2] |
| Functional Selectivity | |||
| β-arrestin recruitment | Full agonist | Super agonist | [2] |
Cognitive Enhancement: Evidence from Preclinical Studies
A key study directly comparing the cognitive-enhancing effects of this compound and A-77636 was conducted by Cai and Arnsten (1997) in aged rhesus monkeys. This research is pivotal as it provides a head-to-head comparison in a relevant animal model of age-related cognitive decline.
Experimental Protocol: Delayed-Response Task in Aged Monkeys
The study utilized a delayed-response task, a classic test of spatial working memory that is highly dependent on the integrity of the prefrontal cortex.
Apparatus: The monkeys were tested in a Wisconsin General Testing Apparatus. The test tray contained two food wells.
Procedure:
-
Baiting: In full view of the monkey, one of the two food wells was baited with a preferred food reward.
-
Delay: An opaque screen was lowered for a predetermined delay period, during which the monkey had to remember the location of the baited well. The delay intervals were varied to manipulate the memory load.
-
Response: The screen was raised, and the monkey was allowed to choose one of the wells. A correct choice was rewarded with the food.
-
Inter-trial Interval: A brief interval separated each trial.
-
Drug Administration: Both this compound and A-77636 were administered via intramuscular injection at various doses.
Key Findings: A Dose-Dependent Inverted-U Profile
Both this compound and A-77636 demonstrated a classic "inverted-U" dose-response curve for their effects on working memory performance. This means that low doses of the agonists improved performance, while higher doses were either ineffective or impaired performance. This finding is crucial as it highlights the narrow therapeutic window for D1 receptor agonists in cognitive enhancement.
Table 2: Effects of this compound and A-77636 on Delayed-Response Performance in Aged Monkeys
| Compound | Optimal Dose Range (mg/kg, i.m.) | Effect at Optimal Dose | Effect at Higher Doses | Reference |
| This compound | 0.0001 - 0.01 | Significant improvement in accuracy | Impairment or no effect | [4] |
| A-77636 | 0.0001 - 0.01 | Significant improvement in accuracy | Impairment or no effect | [4] |
Mechanism of Action: D1 Receptor Signaling and Beyond
The cognitive-enhancing effects of this compound and A-77636 are primarily mediated through the stimulation of dopamine D1 receptors in the prefrontal cortex.
The Canonical D1 Receptor Signaling Pathway
Activation of the D1 receptor, a Gs-coupled receptor, initiates a signaling cascade that is crucial for neuronal function and plasticity.
Off-Target Considerations: The Case of this compound
It is important for researchers to be aware of potential off-target effects that could influence experimental results. Notably, this compound has been shown to modulate NMDA receptor currents independently of D1 receptor activation[2]. This interaction could contribute to its overall effect on cognition and should be considered when interpreting data.
Experimental Workflow for Comparative Analysis
For researchers planning to conduct comparative studies with these compounds, a standardized workflow is essential for generating reliable and reproducible data.
Conclusion and Future Directions
Both this compound and A-77636 are valuable tools for investigating the role of the dopamine D1 receptor in cognitive enhancement. Their similar efficacy in improving working memory in aged monkeys, coupled with their distinct pharmacological profiles, offers researchers opportunities to dissect the nuances of D1 receptor signaling.
Key considerations for researchers include:
-
Dose-response: The inverted-U dose-response curve is a critical factor. Careful dose selection is paramount to observe cognitive-enhancing effects.
-
Selectivity: While both are D1-selective, the degree of selectivity and potential off-target effects (e.g., this compound on NMDA receptors) should be considered in experimental design and data interpretation.
-
Functional Selectivity: The differential effects on downstream signaling pathways, such as β-arrestin recruitment, may have long-term implications for receptor desensitization and tolerance, an important consideration for potential therapeutic development. A-77636 has been noted to cause rapid behavioral tolerance in vivo, which may be related to its slow dissociation from the D1 receptor[5].
Future research should continue to explore the downstream signaling pathways that mediate the cognitive-enhancing effects of these compounds. Understanding how different D1 receptor agonists modulate specific neural circuits in the prefrontal cortex will be crucial for the development of novel therapeutics with improved efficacy and a wider therapeutic window for treating cognitive decline.
References
- 1. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine Receptor Agonists: SKF 81297 and Quinpirole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SKF 81297 and quinpirole, two essential pharmacological tools used in the study of the dopaminergic system. By examining their distinct receptor affinities, signaling pathways, and functional effects, researchers can make informed decisions for designing experiments and interpreting data.
Introduction to Dopamine Receptor Agonism
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous neurological processes, including motor control, motivation, cognition, and reward.[1] These receptors are broadly categorized into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[2][3] The D1-like family typically couples to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), leading to excitatory cellular responses.[1][4] Conversely, the D2-like family couples to Gαi/o proteins to inhibit adenylyl cyclase, decrease cAMP, and modulate ion channel activity, generally resulting in inhibitory responses.[1][5]
This compound is a selective agonist for the D1-like receptor family, while quinpirole is a well-established agonist with a preference for the D2-like receptor family.[6][7] Their selectivity makes them invaluable for dissecting the specific roles of these two major dopamine signaling arms.
Pharmacological Profiles: Affinity and Selectivity
The primary differentiator between this compound and quinpirole is their binding affinity (Ki) for the various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. Quinpirole is noted to have high affinity for both D2 and D3 receptors.[2][8]
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Quinpirole
| Compound | D1 | D2 | D3 | D4 | Source(s) |
| This compound | 1.9 | >1000 | >1000 | >1000 | [6] |
| Quinpirole | 1900 | 4.8 | 24 | 30 | [9] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The data presented represents values from specific cited studies.
Differentiating Signaling Pathways
The distinct receptor preferences of this compound and quinpirole translate into the activation of opposing canonical signaling cascades.
This compound: The D1-like Receptor Pathway
Activation of D1-like receptors by this compound initiates a Gs/olf-mediated signaling cascade.[4] This pathway involves the stimulation of adenylyl cyclase (AC), leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the crucial Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), to modulate neuronal excitability and gene expression.
Quinpirole: The D2-like Receptor Pathway
In contrast, quinpirole's activation of D2-like receptors engages the Gi/o protein.[2][3] This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. Beyond the cAMP pathway, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[2] Furthermore, quinpirole has been shown to activate other signaling pathways, including the Akt/GSK3β pathway, which is implicated in neuroprotection and behavioral responses.[8]
A Note on D1-D2 Receptor Heteromers
Emerging evidence shows that D1 and D2 receptors can form heteromeric complexes. When co-activated by a D1 agonist like this compound and a D2 agonist like quinpirole, these D1-D2 heteromers can couple to Gq/11 proteins.[1] This initiates a distinct signaling cascade involving phospholipase C (PLC) activation and subsequent intracellular calcium release, demonstrating a mechanism for signal integration between the two pathways.
Comparative Functional Effects
The opposing biochemical actions of this compound and quinpirole lead to different physiological and behavioral outcomes.
-
Motor Activity: In animal models, the effects on motor activity are complex. In MPTP-lesioned monkeys, a model for Parkinson's disease, the D1 agonist this compound stimulates motor behavior. In some contexts, the D2 agonist quinpirole has been shown to decrease overall motor activity and aggressive behaviors in mice. However, synergistic effects are also observed; co-administration of sub-threshold doses of a D1 agonist and a D2 agonist can significantly stimulate motor behavior.
-
Exploratory and Other Behaviors: Studies in pubertal mice have shown that both SKF compounds and quinpirole can reduce certain exploratory behaviors like head-dipping. Continuous treatment with quinpirole can lead to a down-regulation of D2 receptors and a decrease in proenkephalin messenger RNA in the striatum.
Experimental Protocols
To empirically differentiate the effects of this compound and quinpirole, researchers can employ a variety of in vitro assays.
Experimental Workflow Overview
Protocol 1: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound and quinpirole at dopamine receptors.
Materials:
-
Cell membranes from cell lines stably expressing a single dopamine receptor subtype (e.g., D1, D2).
-
Radioligand (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like).
-
Test compounds: this compound, quinpirole.
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 1 µM Haloperidol).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds (this compound, quinpirole).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for "total binding" (no competitor) and "non-specific binding" (with the non-specific control).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the competitor drug.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (Gs) or inhibit (Gi) adenylyl cyclase activity by quantifying intracellular cAMP levels.
Objective: To determine the functional potency (EC50) of this compound at D1 receptors and the inhibitory potency (IC50) of quinpirole at D2 receptors.
Materials:
-
Live cells expressing the receptor of interest (D1 or D2).
-
Test compounds: this compound, quinpirole.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based).
Procedure (Gs-coupled, e.g., D1 Receptor with this compound):
-
Cell Plating: Seed cells in a 96-well plate and grow to desired confluency.
-
Pre-incubation: Replace the medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Stimulation: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.
-
Detection: Add the detection reagents to the cell lysate and incubate. Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Analysis: Plot the signal against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Procedure (Gi-coupled, e.g., D2 Receptor with Quinpirole):
-
Cell Plating & Pre-incubation: Follow steps 1 and 2 as above.
-
Stimulation: Add serial dilutions of quinpirole to the wells, immediately followed by a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except basal control). This stimulates cAMP production, creating a signal window to measure inhibition.
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis & Detection: Follow steps 4 and 5 as for the Gs assay.
-
Analysis: Plot the signal against the log concentration of quinpirole. The data will show an inhibitory curve. Fit the data to determine the IC50, which represents the concentration of quinpirole that inhibits 50% of the forskolin-stimulated cAMP production.
References
- 1. pnas.org [pnas.org]
- 2. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interlabbiotech.com [interlabbiotech.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
Validating D1 Receptor-Mediated Effects of SKF 81297 with SCH 23390: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific receptor-mediated effects of a compound is paramount. This guide provides a comparative analysis of using the selective D1 receptor antagonist, SCH 23390, to validate the D1 receptor-mediated effects of the potent D1 receptor agonist, SKF 81297. This document outlines the pharmacological profiles of both compounds, presents key experimental data in a comparative format, and provides detailed protocols for essential validation experiments.
Compound Profiles: A Head-to-Head Comparison
This compound is a potent and selective agonist for the dopamine D1 receptor, widely used to investigate the functional roles of this receptor subtype in various physiological and pathological processes. To ensure that the observed effects of this compound are indeed mediated by the D1 receptor, it is crucial to employ a selective antagonist to block these effects. SCH 23390 is the prototypical selective D1 receptor antagonist, making it an indispensable tool for such validation studies.
Binding Affinities
The selectivity of both this compound and SCH 23390 is demonstrated by their binding affinities (Ki) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | SCH 23390 Ki (nM) | Reference |
| Dopamine D1 | ~1-2 | 0.2 | [1] |
| Dopamine D5 | - | 0.3 | [2] |
| Serotonin 5-HT2C | - | 9.3 |
Note: A comprehensive binding profile for this compound across a wide range of receptors is not as extensively published as for SCH 23390. The primary utility of this compound lies in its potent D1 agonism.
D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit. Activation of the D1 receptor by an agonist like this compound initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to changes in gene expression and cellular function. SCH 23390 competitively binds to the D1 receptor, preventing this compound from binding and activating this pathway.
Caption: D1 receptor signaling cascade initiated by an agonist and blocked by an antagonist.
Experimental Validation Workflows
The following workflows illustrate common experimental approaches to validate the D1 receptor-mediated effects of this compound using SCH 23390.
In Vitro Validation Workflow
Caption: Workflow for in vitro validation of D1 receptor-mediated signaling.
In Vivo Validation Workflow
Caption: Workflow for in vivo validation of D1 receptor-mediated behavioral effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and SCH 23390 for the D1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing D1 receptors.
-
Radioligand, e.g., [3H]SCH 23390.
-
Unlabeled ("cold") SCH 23390 for determining non-specific binding.
-
Test compounds (this compound and unlabeled SCH 23390).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or buffer.
-
For determining non-specific binding, add a high concentration of unlabeled SCH 23390.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
Objective: To measure the functional agonism of this compound and its blockade by SCH 23390 at the D1 receptor.
Materials:
-
Cells stably or transiently expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and SCH 23390.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Plate the cells in a 96-well or 384-well plate and grow to confluency.
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes).
-
For antagonist validation, pre-incubate the cells with varying concentrations of SCH 23390.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit.
-
Generate dose-response curves and calculate the EC50 for this compound and the IC50 for SCH 23390.
In Vivo Behavioral Assessment (Rotational Behavior in a Unilateral 6-OHDA Lesion Model)
Objective: To demonstrate that the motor effects of this compound are mediated by D1 receptors in a model of Parkinson's disease.
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.
-
This compound and SCH 23390 dissolved in a suitable vehicle (e.g., saline).
-
Rotational behavior monitoring system.
Protocol:
-
Habituate the lesioned animals to the testing environment.
-
Divide the animals into treatment groups: Vehicle, this compound alone, SCH 23390 alone, and SCH 23390 + this compound.
-
Administer SCH 23390 (or its vehicle) via the appropriate route (e.g., subcutaneous or intraperitoneal injection).
-
After a pre-treatment interval (e.g., 15-30 minutes), administer this compound (or its vehicle).
-
Immediately place the animals in the monitoring chambers and record the number of full contralateral (away from the lesioned side) rotations for a set period (e.g., 90-120 minutes).
-
Analyze the total number of rotations and the time course of the rotational behavior. A significant reduction in this compound-induced rotations by SCH 23390 pre-treatment validates the D1 receptor-mediated effect.[4][5]
Conclusion
The selective D1 receptor antagonist SCH 23390 is an essential pharmacological tool for validating the D1 receptor-mediated effects of the agonist this compound. By employing a combination of in vitro techniques, such as radioligand binding and cAMP accumulation assays, and in vivo behavioral models, researchers can confidently attribute the observed effects of this compound to its action at the D1 receptor. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous pharmacological characterization of D1 receptor-targeted compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of SKF 81297 and Other Benzazepine D1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the benzazepine dopamine D1 receptor agonist, SKF 81297, with other notable D1 agonists. The analysis focuses on their pharmacological profiles, including binding affinity and functional efficacy, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to aid in the interpretation and replication of findings.
Introduction to D1 Receptor Agonists
Dopamine D1 receptors, a subtype of G-protein coupled receptors (GPCRs), play a crucial role in various physiological processes, including motor control, cognition, and reward pathways.[1] Agonists targeting this receptor are of significant interest for their therapeutic potential in treating neurological and psychiatric disorders such as Parkinson's disease and cognitive deficits.[2] this compound is a potent and selective D1 receptor agonist that has been extensively used as a research tool.[2] This guide compares this compound with other benzazepine and non-benzazepine D1 agonists to provide a clear perspective on their relative pharmacological properties.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other selected D1 receptor agonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Binding Affinity (Ki) of D1 Receptor Agonists
| Compound | Chemical Class | Ki (nM) for D1 Receptor | Species/Tissue | Radioligand | Reference |
| This compound | Benzazepine | 1.9 | Human | [3H]-SCH23390 | [3] |
| SKF 82958 | Benzazepine | Not explicitly found | - | - | - |
| SKF 38393 | Benzazepine | ~80 (IC50) | Monkey & Rat Brain | [3H]-SCH23390 | [4] |
| A-68930 | Isochroman | ~8.5 (pKi) | Not specified | Not specified | [5] |
| Dihydrexidine | Phenanthridine | ~10-20 (IC50) | Rat & Monkey Brain | [3H]-SCH23390 | [4] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of D1 Receptor Agonists (cAMP Accumulation)
| Compound | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |
| This compound | 5 | 96% | Not specified | [6] |
| SKF 82958 | Not explicitly found | Considered a full agonist | - | [7] |
| SKF 38393 | Decreased potency vs this compound | ~40% (relative to dihydrexidine) | Rat Striatum & Monkey Putamen | [4][8] |
| A-68930 | 2.5 | Partial Agonist | Not specified | [9] |
| Dihydrexidine | Full efficacy (relative to dopamine) | Full Agonist | Monkey & Rat | [4] |
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαs or Gαolf subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[8]
Figure 1: Simplified D1 receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the D1 receptor.
Objective: To measure the ability of a non-labeled compound (competitor) to displace a radioactively labeled ligand from the D1 receptor.
Materials:
-
Cell membranes expressing the D1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-SCH23390 (a selective D1 antagonist).
-
Test compounds (e.g., this compound and other agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-SCH23390, and varying concentrations of the test compound.
-
Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Accumulation Assay
This functional assay measures the ability of a D1 agonist to stimulate the production of cyclic AMP (cAMP).
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in activating the D1 receptor-mediated signaling pathway.
Materials:
-
Whole cells expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (e.g., this compound and other agonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader capable of detecting the signal from the chosen kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.
-
Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.[11]
Figure 2: General workflow for key in vitro assays.
Discussion of Comparative Data
The compiled data indicates that this compound is a high-affinity and potent D1 receptor agonist.[2] In comparison, SKF 38393, another benzazepine, generally exhibits lower affinity and acts as a partial agonist.[4] Dihydrexidine is notable for being a full agonist, often used as a benchmark for maximal D1 receptor stimulation.[4] A-68930, an isochroman derivative, is a potent D1 agonist but its efficacy can vary depending on the experimental system.[9][12]
The choice of agonist for a particular research application will depend on the desired pharmacological profile. For studies requiring maximal D1 receptor activation, a full agonist like dihydrexidine or SKF 82958 may be most appropriate.[4][7] For investigations where a more nuanced or partial activation is needed, SKF 38393 could be a suitable choice.[4] this compound offers a balance of high affinity and potent agonism, making it a versatile tool for a wide range of in vitro and in vivo studies.[2]
Conclusion
This guide provides a comparative overview of this compound and other key D1 receptor agonists. The presented data, though compiled from various sources, offers valuable insights into their relative binding affinities and functional potencies. The detailed experimental protocols and signaling pathway diagram serve as a resource for researchers in the field of dopamine receptor pharmacology. Further studies employing a single, standardized experimental platform would be beneficial for a more direct and definitive comparison of these important pharmacological tools.
References
- 1. Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral effects of D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of SKF 81297's Effects on Locomotor Activity: A Comparative Guide
Introduction: SKF 81297 is a potent and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors), making it an invaluable tool in neuroscience research to probe the function of the dopaminergic system.[1] One of its most well-characterized effects is the modulation of motor activity. This guide provides a cross-study comparison of this compound's effects on locomotor activity, contrasts its performance with alternative D1 agonists, presents detailed experimental methodologies, and visualizes the underlying signaling and experimental workflows.
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The receptor couples to a Gs/olf protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately modulating neuronal excitability and behavior, including locomotor activity.[2]
Caption: Canonical signaling pathway for the D1 dopamine receptor.
Quantitative Data Summary
The effect of this compound on locomotor activity is consistently demonstrated across multiple studies and animal models. Generally, it produces a dose-dependent increase in locomotion.
Table 1: Cross-Study Effects of this compound on Locomotor Activity
| Study (Lead Author, Year) | Animal Model | Dose Range (mg/kg) | Route | Key Locomotor Outcome |
| Parnaudeau, 2014[3] | Mice | 1.5 - 3.0 | i.p. | Significant dose-dependent increase in locomotor activity (measured as 1/4 turns). |
| Lapointe, 2009[4] | Mice (paraplegic) | 0.5 - 2.5 | i.p. | Significant induction of non-locomotor and locomotor movements. |
| Sutton, 1999[5] | Mice (control) | Not specified | Systemic | Dose-dependent increase in locomotor activity. |
| Loscher, 1994[6] | Rhesus Monkeys (MPTP-lesioned) | 0.03 - 0.3 | i.m. | Significant stimulation of motor behavior. |
| Gendreau, 1997[7] | Mice (C57BL/6 & A) | Not specified | i.p. | Increased locomotor and stationary forms of emotional reactivity. |
Note: i.p. = intraperitoneal; i.m. = intramuscular; MPTP = 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease.
Table 2: Comparison of this compound with Alternative D1 Receptor Agonists
| Compound | Animal Model | Dose Range (mg/kg) | Locomotor Effect Profile | Key Distinctions |
| This compound | Mice/Rats | 1.0 - 6.0 | Dose-dependent increase in locomotion.[8] | Considered a standard, high-efficacy D1 agonist. |
| A-77636 | Mice | 1.0 - 10.0 | Bell-shaped dose-response; reduction in activity at higher doses due to stereotypy.[9][10] | Structurally distinct (isochroman). Shows rapid tachyphylaxis (tolerance).[9] |
| Dihydrexidine | Mice/Rats | 1.0 - 30.0 | Increases locomotion, but can have a bell-shaped curve.[9][11] Less efficacious at stimulating locomotion than this compound at comparable high doses.[8] | A potent, full D1 agonist but also has affinity for D2 receptors.[11][12] |
| A-68930 | Rats | 0.9 - 15 µmol/kg | Paradoxical dose-dependent suppression of locomotor activity and rearing.[13][14] | Demonstrates sedative effects, unlike the typical stimulatory profile of other D1 agonists.[13] |
Experimental Protocols and Workflow
The most common method for assessing locomotor activity in rodents is the open-field test.[15][16][17][18] This assay quantifies both general activity and anxiety-like behavior in a novel environment.
Generalized Experimental Workflow
The typical workflow for a locomotor study involves acclimatizing the animal, administering the compound of interest, and then recording activity over a set period.
Caption: A typical four-phase workflow for rodent locomotor studies.
Detailed Methodology: Open-Field Test
-
Apparatus: The open-field arena is typically a square box (e.g., 40x40x40 cm) made of a non-porous material like PVC or Plexiglas.[18] The floor may be textured for traction.[16] The arena is cleaned thoroughly between subjects, often with 70-95% ethanol, to eliminate olfactory cues.[16]
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment begins to acclimate to the ambient conditions (e.g., lighting, background noise).[16]
-
Drug Administration: this compound hydrobromide is typically dissolved in a sterile saline solution.[1] It is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses. A control group receives only the vehicle (saline).
-
Procedure: Immediately following injection, the animal is placed in the center of the open-field arena.[16] Its behavior is recorded by an overhead video camera linked to an automated tracking system for a predetermined period (e.g., 30-120 minutes).[19][20]
-
Data Analysis: The tracking software quantifies various parameters. For locomotor activity, the primary measure is the total distance traveled. Other relevant measures include rearing frequency, movement velocity, and stereotyped behaviors.[20] Statistical significance is typically determined using an Analysis of Variance (ANOVA).
Conclusion
Across numerous studies, this compound reliably induces a dose-dependent increase in locomotor activity in various animal models, from mice to non-human primates.[3][5][6] This effect is a direct consequence of its agonist action at D1 dopamine receptors, initiating the Gs/olf-cAMP-PKA signaling cascade. When compared to other D1 agonists, this compound provides a robust and consistent stimulant effect. However, alternatives like A-77636 and dihydrexidine can produce bell-shaped dose-responses where higher doses lead to stereotyped behaviors that compete with and reduce locomotion.[9] Conversely, compounds like A-68930 can paradoxically suppress motor activity, highlighting the functional diversity of D1 receptor ligands.[13] The consistent and potent hyperlocomotor effect of this compound validates its use as a benchmark compound for investigating D1 receptor function in motor control. Researchers should be aware of potential off-target effects, as some studies suggest high concentrations of this compound may modulate NMDA receptors independently of D1 activation.[21]
References
- 1. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. Enhancement of D1 dopamine receptor-mediated locomotor stimulation in M4 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D1 agonist this compound and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anilocus.com [anilocus.com]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo and In Vitro Potency of the Dopamine D1 Receptor Agonist SKF 81297
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro potency of SKF 81297, a selective D1-like dopamine receptor agonist. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting studies involving this compound.
Data Presentation: Quantitative Comparison of this compound Potency
The following table summarizes the key quantitative parameters defining the potency of this compound in both in vitro and in vivo experimental settings.
| Parameter | Species/System | Assay Type | Value | Reference |
| In Vitro Potency | ||||
| Ki (antagonist binding) | Rat Striatum | [3H]-SCH 23390 Binding | 0.340 nM | [1] |
| Human D1 Receptor (HEK293 cells) | [3H]-SCH 23390 Binding | 15 nM | [2] | |
| EC50 (cAMP accumulation) | Human D1 Receptor (HEK293 cells) | Gs-cAMP Glosensor Assay | 4.7 nM | [2] |
| EC50 (β-arrestin recruitment) | Human D1 Receptor (CHOK1 cells) | β-galactosidase Reporter Gene Assay | 9500 nM | [2] |
| EC50 (β-arrestin recruitment) | Human D1 Receptor (HTLA cells) | GPCR-TANGO Assay | 1778 nM | [2] |
| In Vivo Potency | ||||
| Effective Dose (Motor Behavior) | MPTP-lesioned Rhesus Monkeys | Rotational Behavior | 0.05-0.3 mg/kg (i.m.) | [3] |
| Effective Dose (Cognition) | Aged Rhesus Monkeys | Delayed Response Task | Low doses (specific dose not stated) improved performance | [4] |
| Effective Dose (Locomotor Activity) | Swiss-Webster Mice | Open Field Test | 1-10 mg/kg (pretreatment) | [3] |
| Effective Dose (Drug Discrimination) | Rats | Cocaine Discrimination | 0.1-0.56 mg/kg (IP) | [3] |
Mandatory Visualization
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by an agonist like this compound.
In Vivo Behavioral Experiment Workflow
Caption: A typical workflow for an in vivo rodent behavioral pharmacology study.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D1 Receptor Affinity
This protocol is adapted from studies characterizing [3H]-SCH 23390 binding to D1 receptors.[1][5][6]
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
-
Materials:
-
Tissue source: Rat striatal membranes.
-
Radioligand: [3H]-SCH 23390 (specific activity ~70-85 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific binding control: 1 µM (+)-butaclamol or 300 nM cis(Z)-flupenthixol.[1]
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.
-
Binding Reaction: In a final volume of 250 µL, combine:
-
50 µL of [3H]-SCH 23390 (final concentration ~0.3 nM).[1]
-
50 µL of competing ligand (this compound at various concentrations, or buffer for total binding, or non-specific control).
-
150 µL of membrane preparation.
-
-
Incubation: Incubate the reaction tubes at 30°C for 30 minutes.[1]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from competition curves and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Functional Assay
This protocol is a general guide based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[7][8]
-
Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production via the D1 receptor.
-
Materials:
-
Cell line: HEK293 cells stably expressing the human dopamine D1 receptor.
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: this compound at various concentrations.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Cell Plating: Seed the D1-expressing HEK293 cells into a 384-well white plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor. Add the compound dilutions to the cells.
-
Cell Stimulation: Incubate the plate at room temperature for 30 minutes.[7]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[7]
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 value for this compound.
-
In Vivo Assays
1. Rodent Locomotor Activity Assessment
This protocol describes the open field test for assessing general locomotor activity.[9][10][11]
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
-
Animals: Adult male mice (e.g., Swiss-Webster) or rats.
-
Apparatus: Open field arena (e.g., 42 x 42 x 42 cm for mice) equipped with an automated video tracking system.[9]
-
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Test Initiation: At a specified time post-injection (e.g., 15-30 minutes), gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus peripheral zones.
-
Rearing frequency.
-
Stereotypical behaviors.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.
-
2. Primate Cognitive Function Assessment
This protocol is based on the delayed response task used to assess working memory in monkeys.[4][12]
-
Objective: To assess the effect of this compound on working memory performance in non-human primates.
-
Animals: Aged rhesus monkeys with established baseline performance on the task.
-
Apparatus: Wisconsin General Test Apparatus (WGTA) or a computerized touch-screen system.
-
Procedure:
-
Task: The basic delayed response task involves three phases:
-
Cue Phase: The monkey observes a food reward being placed in one of two or more food wells, which are then covered by identical plaques.
-
Delay Phase: An opaque screen is lowered, obscuring the food wells from the monkey's view for a variable delay period (e.g., 5 to 60 seconds).
-
Response Phase: The screen is raised, and the monkey is allowed to choose one plaque. A correct choice is rewarded with the food.
-
-
Drug Administration: Administer this compound or vehicle (e.g., intramuscularly) at a set time before the testing session.
-
Testing Session: Conduct a session consisting of a predetermined number of trials with varying delay intervals.
-
Data Collection: Record the accuracy of the monkey's choices at each delay interval.
-
Data Analysis: Analyze the percentage of correct responses under the drug condition compared to the vehicle condition across different delay lengths using appropriate statistical tests.
-
References
- 1. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Comparison of interactions of D1-like agonists, this compound, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Functional Selectivity of SKF 81297 in Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine D1 receptor agonist SKF 81297 with other alternatives, supported by experimental data. We delve into its functional selectivity, offering insights into its performance across various signaling pathways.
The Principle of Functional Selectivity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. The dopamine D1 receptor, a G protein-coupled receptor (GPCR), classically signals through the Gαs/olf-adenylyl cyclase-cAMP pathway.[1][2] However, it can also initiate G protein-independent signaling cascades, notably through the recruitment of β-arrestin, which can mediate distinct cellular responses, including the activation of the ERK1/2 pathway.[3][4] An agonist's bias is determined by its relative potency (EC50) and efficacy (Emax) for these different pathways. Understanding this bias is pivotal in developing targeted therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of D1 Receptor Agonists
The functional selectivity of this compound is best understood when compared with other D1 receptor agonists. Below is a summary of their performance in key signaling pathways.
| Compound | Pathway | Potency (pEC50) | Efficacy (% of Dopamine) | Reference |
| This compound | cAMP Accumulation | 8.33 | Full Agonist | [5] |
| β-Arrestin Recruitment | 6.44 | Partial Agonist | [5] | |
| Dihydrexidine | cAMP Accumulation | ~8.0 | Full Agonist | [6] |
| β-Arrestin Recruitment | Lower than for cAMP | Partial Agonist | [6] | |
| A-77636 | cAMP Accumulation | ~7.5 | Full Agonist | [7] |
| β-Arrestin Recruitment | Highly Potent | "Super Agonist" | [8] |
Note: The data presented is a synthesis from multiple sources and assays may vary between studies. Direct comparison should be made with caution.
This compound demonstrates a clear bias towards the G protein-dependent cAMP pathway over β-arrestin recruitment, as indicated by its higher potency for cAMP accumulation.[5] In contrast, A-77636 is reported to be a "super agonist" for β-arrestin recruitment, suggesting a bias towards this pathway.[8] Dihydrexidine also appears to be biased towards the cAMP pathway, though perhaps to a different extent than this compound.[6]
Visualizing the Signaling Pathways and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of SKF 81297: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals handling SKF 81297, a potent and selective dopamine D1 receptor agonist, proper disposal is critical to ensure laboratory safety and environmental protection.[1][2] This guide provides a step-by-step procedure for the safe disposal of this compound, based on available safety data sheets.
It is important to note that safety data sheets (SDS) for this compound can vary between suppliers. While some classify it as non-hazardous, others consider it a hazardous substance that is irritating to the eyes, respiratory system, and skin.[1][3] Therefore, a cautious approach to handling and disposal is recommended.
Hazard and Disposal Summary
| Hazard Classification & Precautionary Measures | Disposal Guidelines |
| Hazard: Considered a hazardous substance by some suppliers.[1] Irritating to eyes, respiratory system, and skin.[1] | Waste Collection: Collect waste material in a sealed container labeled for chemical waste. |
| Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] | Spill Management: Use dry clean-up procedures for spills to avoid generating dust.[1] |
| Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area. Do not eat, drink, or smoke when handling.[1][4] | Container Disposal: Dispose of contents and container to an approved waste disposal plant.[4] |
| Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4] | Environmental Protection: Prevent spillage from entering drains or water courses.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat or other protective clothing
-
A dust respirator to prevent inhalation of any airborne particles.[1]
-
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Prepare a designated, sealed waste container clearly labeled for "Hazardous Chemical Waste" and specifically noting "this compound Waste."
2. Handling and Waste Collection of Unused Product:
-
If disposing of unused solid this compound, handle it carefully to avoid generating dust.[1]
-
Place the chemical directly into the prepared hazardous waste container.
-
Ensure the container is securely sealed after the waste has been added.[1]
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weigh boats, or contaminated gloves, should be considered hazardous waste.
-
Place all contaminated disposable materials into the designated hazardous waste container.
4. Spill Cleanup:
-
In the event of a spill, follow these dry clean-up procedures immediately[1]:
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).
-
Carefully sweep or vacuum the absorbed material. If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Place the collected waste into the sealed hazardous waste container.
-
After the dry material has been removed, decontaminate the area with a suitable solvent or detergent, followed by a thorough water rinse.
-
Collect all cleaning materials and rinsate for disposal as hazardous waste. Prevent runoff from entering drains.[1]
-
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[4]
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SKF 81297
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SKF 81297, a potent and selective dopamine D1 receptor agonist. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrobromide is classified as a hazardous substance and can cause irritation to the eyes, skin, and respiratory system.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or powder-free latex gloves are recommended. Consider double gloving for enhanced protection.[1] |
| Eye Protection | Safety Glasses | Chemical safety glasses are mandatory. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[1] |
| Respiratory Protection | Dust Respirator | Use a dust respirator to avoid inhalation of powder.[1] In cases where significant dust may become airborne, an approved positive flow mask should be used.[1] |
| Foot Protection | Shoe Covers | Protective shoe covers should be worn.[1] |
| Head Protection | Head Covering | A head covering is recommended.[1] |
Safe Handling and Operational Workflow
Strict adherence to the following operational workflow is mandatory to minimize exposure and contamination risk.
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.[1]
-
Wear full PPE, including a dust respirator.[1]
-
Use dry clean-up procedures.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Vacuuming is a preferred method, but the vacuum cleaner must be fitted with a HEPA filter.[1]
-
Place the collected waste into a suitable, labeled container for disposal.[1]
-
-
Major Spills:
-
Evacuate and alert personnel in the immediate area.[1]
-
Follow your institution's emergency procedures for hazardous material spills.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes used PPE (gloves, shoe covers, lab coats), cleaning materials, and any disposable equipment that has come into contact with the compound.
-
Waste Containers: Place all contaminated materials in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Disposal Regulations: Dispose of the waste according to all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and shoes.[1] Wash the affected skin area thoroughly with soap and running water.[1] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
By strictly following these guidelines, you can ensure a safe and controlled environment for handling this compound. Always prioritize safety and consult your institution's safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
